1-Boc-6-cyanoindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-cyanoindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-14(2,3)18-13(17)16-7-6-11-5-4-10(9-15)8-12(11)16/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCIWEPSVBLICSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649564 | |
| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
889676-34-0 | |
| Record name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis and Properties of 1-Boc-6-cyanoindole: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Key Synthetic Intermediate
Abstract
1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate) is a pivotal intermediate in the synthesis of a variety of biologically active molecules, particularly in the realm of drug discovery and development. Its strategic functionalization, combining the versatile indole scaffold with a reactive cyano group and a protective tert-butyloxycarbonyl (Boc) group, makes it a valuable building block for medicinal chemists. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, tailored for researchers, scientists, and professionals in the pharmaceutical industry.
Introduction
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The introduction of a cyano group at the 6-position of the indole ring enhances its utility as a synthetic precursor, allowing for a wide range of chemical transformations. The Boc protecting group on the indole nitrogen facilitates selective reactions at other positions of the molecule. Consequently, this compound serves as a crucial starting material in the development of therapeutics targeting various biological pathways, including those involved in neurological disorders.
Physicochemical Properties
This compound is a stable, solid compound under standard conditions. Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |
| Molecular Weight | 242.3 g/mol | [1][2] |
| CAS Number | 889676-34-0 | [1][2] |
| Melting Point | 124-126 °C | |
| Boiling Point | 386.4±34.0 °C (Predicted) | |
| Appearance | Solid | |
| Purity | ≥98% | [2] |
Synthesis of this compound
The synthesis of this compound is typically achieved through the N-protection of 6-cyanoindole with di-tert-butyl dicarbonate (Boc₂O). The precursor, 6-cyanoindole, can be synthesized via several established routes, with the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of 6-bromoindole being two prominent methods.
Synthesis of 6-Cyanoindole
A common and effective method for the synthesis of 6-cyanoindole is the Leimgruber-Batcho indole synthesis.
Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Cyanoindole
-
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
-
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.
-
Heat the solution to 60 °C.
-
Add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.
-
After the addition is complete, heat the mixture to reflux for 2 hours.
-
Cool the reaction and filter it through a pad of Celite.
-
Add ether to the filtrate and perform a liquid-liquid extraction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography (eluent: dichloromethane) to yield 6-cyanoindole.
-
Boc Protection of 6-Cyanoindole
The final step involves the protection of the indole nitrogen with a tert-butyloxycarbonyl group.
Experimental Protocol: Synthesis of this compound
-
Dissolve 6-cyanoindole (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.2 eq) in DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Spectroscopic Properties
Spectroscopic Data of 6-Cyanoindole
| Spectroscopy | Key Features |
| ¹H NMR | Aromatic protons typically appear in the range of 7.0-8.0 ppm. The pyrrolic protons are expected between 6.5 and 7.5 ppm. The NH proton signal is usually broad. |
| ¹³C NMR | Aromatic and pyrrolic carbons resonate in the 100-140 ppm region. The nitrile carbon (C≡N) signal is characteristically found around 119-121 ppm. |
| IR Spectroscopy | A strong, sharp absorption band for the nitrile (C≡N) stretch is observed around 2220-2240 cm⁻¹. A broad N-H stretching band is present in the region of 3200-3500 cm⁻¹. |
Expected Spectral Changes upon Boc Protection
The introduction of the Boc group onto the indole nitrogen in this compound is expected to induce the following changes in its spectra:
-
¹H NMR: The broad NH proton signal will disappear. A new, strong singlet corresponding to the nine equivalent protons of the tert-butyl group will appear in the upfield region, typically around 1.6-1.8 ppm. The aromatic proton signals may experience slight shifts due to the electronic changes from the carbamate group.
-
¹³C NMR: New signals corresponding to the quaternary carbon and the methyl carbons of the Boc group will appear around 84 ppm and 28 ppm, respectively. A new signal for the carbonyl carbon of the carbamate will be observed in the downfield region, typically around 150 ppm.
-
IR Spectroscopy: The broad N-H stretching band will be absent. A strong carbonyl (C=O) stretching band from the Boc group will appear around 1730-1750 cm⁻¹. The nitrile stretch will remain in the 2220-2240 cm⁻¹ region.
Applications in Drug Development
This compound is a valuable intermediate for the synthesis of various pharmacologically active compounds. The cyano group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, providing a gateway to a diverse range of derivatives.
Derivatives of 6-cyanoindole have shown significant potential as ligands for the dopamine D₄ receptor, which is a target for the treatment of neuropsychiatric disorders like schizophrenia and Parkinson's disease. The position of the cyano group on the indole ring has been shown to be crucial for the binding affinity and selectivity of these ligands.
Conclusion
This compound is a strategically important synthetic intermediate with significant applications in medicinal chemistry and drug development. Its well-defined synthesis and the versatile reactivity of its functional groups provide a robust platform for the creation of novel therapeutic agents. This guide has summarized the key properties and synthetic methodologies for this compound, providing a valuable resource for researchers in the pharmaceutical sciences. Further exploration of the biological activities of its derivatives is anticipated to yield new and improved drug candidates for a range of diseases.
References
- 1. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate | 1256584-75-4 | Benchchem [benchchem.com]
- 2. tert-Butyl 6-cyano-2-(2-(4-ethyl-3-iodophenyl)propan-2-yl)-1H-indole-3-carboxylate|1256584-75-4|0001--Wuyan Pharmaceutical Technology (Shanghai) Co., Ltd. [wuyanpharm.com]
Spectroscopic Profile of 1-Boc-6-cyanoindole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for tert-butyl 6-cyano-1H-indole-1-carboxylate, commonly known as 1-Boc-6-cyanoindole. This document consolidates predicted spectroscopic data, detailed experimental protocols for its characterization, and a workflow for its synthesis and analysis, serving as a vital resource for its application in research and development.
Molecular Structure and Properties
| Property | Value |
| Chemical Name | tert-Butyl 6-cyano-1H-indole-1-carboxylate |
| Common Name | This compound |
| CAS Number | 889676-34-0[1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂[1] |
| Molecular Weight | 242.27 g/mol [1] |
Spectroscopic Data Summary
Specific experimental data for this compound was not available in published literature or chemical supplier databases at the time of this guide's compilation. The data presented below is predicted based on the analysis of its constituent functional groups and comparison with structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.10 | s | H-7 |
| ~7.70 | d | H-4 |
| ~7.65 | d | H-2 |
| ~7.40 | dd | H-5 |
| ~6.60 | d | H-3 |
| 1.65 | s | C(CH₃)₃ (Boc) |
Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~149.5 | C=O (Boc) |
| ~137.0 | C-7a |
| ~130.0 | C-3a |
| ~128.5 | C-5 |
| ~127.0 | C-2 |
| ~125.0 | C-4 |
| ~120.0 | C-7 |
| ~119.0 | C≡N |
| ~107.0 | C-6 |
| ~106.0 | C-3 |
| ~84.0 | C(CH₃)₃ (Boc) |
| ~28.0 | C(CH₃)₃ (Boc) |
Infrared (IR) Spectroscopy
Predicted Characteristic IR Absorptions (Solid Phase, ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2230 - 2210 | Strong, Sharp | C≡N stretch (Nitrile) |
| ~1730 - 1710 | Strong | C=O stretch (Boc carbonyl) |
| ~3100 - 3000 | Medium | Aromatic C-H stretch |
| ~2980 - 2950 | Medium | Aliphatic C-H stretch (Boc) |
| ~1600 - 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |
| ~1370, ~1250, ~1160 | Strong | C-O and C-N stretches (Boc group) |
Mass Spectrometry (MS)
Predicted Mass Spectrometry Data (ESI+)
| m/z | Relative Intensity (%) | Assignment |
| 243.11 | High | [M+H]⁺ (Molecular Ion) |
| 187.07 | Medium | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 169.06 | Medium | [M - C₄H₈ - H₂O + H]⁺ |
| 143.06 | High | [M - Boc + H]⁺ (Loss of Boc group) |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are generalized and may require optimization for specific instrumentation and sample concentrations.
Synthesis and Purification Workflow
The synthesis of this compound typically involves the protection of the indole nitrogen of 6-cyanoindole with a tert-butoxycarbonyl (Boc) group.
References
"1-Boc-6-cyanoindole" molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-Boc-6-cyanoindole, a key intermediate in synthetic and medicinal chemistry. This document outlines its physicochemical properties, detailed synthetic protocols, and its utility in the development of biologically active molecules.
Core Physicochemical Data
This compound, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a protected form of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group allows for selective reactions at other positions of the indole ring.[1] Its fundamental properties are summarized below.
| Property | Value | Citations |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [2][3] |
| Molecular Weight | 242.3 g/mol | [2][3] |
| CAS Number | 889676-34-0 | [2][3] |
| Alternate Names | tert-Butyl 6-cyano-1H-indole-1-carboxylate | [2] |
| Purity | Typically ≥98% | [3] |
Synthetic Protocols
The synthesis of this compound typically involves two key stages: the synthesis of the 6-cyanoindole core followed by the protection of the indole nitrogen with a Boc group. Two prominent methods for the synthesis of 6-cyanoindole are the Leimgruber-Batcho indole synthesis and palladium-catalyzed cyanation of a halogenated indole precursor.
Method 1: Leimgruber-Batcho Indole Synthesis of 6-Cyanoindole
This classic method constructs the indole ring from an o-nitrotoluene derivative through the formation of an enamine intermediate, followed by reductive cyclization.[4]
Step 1: Enamine Formation
-
Reactants: 4-methyl-3-nitrobenzonitrile and N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4]
-
Solvent: N,N-dimethylformamide (DMF).[4]
-
Procedure: A solution of 4-methyl-3-nitrobenzonitrile in DMF is treated with DMF-DMA and heated to approximately 110°C for 3 hours. The solvent is then removed under reduced pressure.[4]
Step 2: Reductive Cyclization
-
Reactants: The enamine intermediate from Step 1 and iron powder.[4]
-
Solvent: A mixture of ethanol and acetic acid.[4]
-
Procedure: The crude enamine is dissolved in the ethanol/acetic acid mixture and heated to 60°C. Iron powder is added in portions, and the mixture is refluxed for 2 hours. After completion, the reaction is filtered, and the product is extracted with ether and purified by silica gel column chromatography to yield 6-cyanoindole.[4] The reported yield for this two-step process is approximately 48%.[5]
Method 2: Palladium-Catalyzed Cyanation of 6-Bromoindole
This modern approach involves the functionalization of a pre-formed indole core via a cross-coupling reaction.[4]
-
Reactants: N-protected 6-bromoindole, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., palladium(II) acetate), and a phosphine ligand (e.g., triphenylphosphine).[1]
-
Solvent: Anhydrous N,N-dimethylformamide (DMF).[1]
-
Procedure: The reactants are combined in an oven-dried flask under an inert atmosphere. The mixture is heated to around 120°C and stirred for 12-24 hours. Reaction progress is monitored by TLC or LC-MS. Upon completion, the mixture is cooled, diluted with ethyl acetate and water, and the organic layer is separated. The crude product is purified by column chromatography.[1]
Protection of 6-Cyanoindole with a Boc Group
-
Reactants: 6-cyanoindole, di-tert-butyl dicarbonate (Boc₂O), and 4-(dimethylamino)pyridine (DMAP).
-
Solvent: Dichloromethane.
-
Procedure: To a solution of 6-cyanoindole in dichloromethane, DMAP and Boc₂O are added at 0°C. The reaction mixture is stirred for 2 hours. The product, this compound, is then isolated and purified. A reported yield for this reaction is 87%.[6]
Synthetic Workflow and Logical Relationships
The synthesis of this compound can be visualized as a multi-step process, starting from commercially available precursors. The following diagram illustrates the logical flow from starting materials to the final product, highlighting a key synthetic decision point between two different routes to the core intermediate.
Caption: Synthetic pathways to this compound.
Applications in Drug Development
6-Cyanoindole and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules.[5][7] The cyano group serves as a versatile handle for further chemical transformations, allowing for the construction of complex molecular architectures.[5] The indole scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with diverse pharmacological activities.[7]
Derivatives of cyanoindoles have been investigated for their potential as:
-
Dopamine D₄ Receptor Ligands: Substituted cyanoindoles have shown strong and selective recognition of the dopamine D₄ subtype, a target for treating neuropsychiatric disorders.[5][8]
-
Kinase Inhibitors: The indole nucleus is a common scaffold in the design of kinase inhibitors, and the cyano group can serve as a precursor to other functionalities or as a key interaction point within the kinase active site.[5]
-
Antimalarial Agents: Indole derivatives have been explored for their antimalarial properties.[9]
-
Antibacterial Agents: 6-Cyanoindole has been reported to inhibit the spore germination of Paenibacillus larvae, the causative agent of American foulbrood in honey bees.[8][10]
The Boc protection of 6-cyanoindole is a crucial step in multi-step syntheses, preventing the indole nitrogen from participating in undesired side reactions and directing functionalization to other parts of the molecule.[1] This control is essential for the rational design and synthesis of novel therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. scbt.com [scbt.com]
- 3. calpaclab.com [calpaclab.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. ukm.my [ukm.my]
- 10. 6-Cyanoindole | 15861-36-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Technical Guide to 1-Boc-6-cyanoindole for Drug Discovery and Development
Introduction
1-Boc-6-cyanoindole, also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is a specialized chemical intermediate of significant interest to researchers in medicinal chemistry and drug development. Its structure is composed of three key functional components: a privileged indole scaffold, a versatile cyano group, and a protective tert-butoxycarbonyl (Boc) group. The indole core is a common feature in numerous biologically active compounds. The cyano group at the 6-position serves as a valuable synthetic handle for a variety of chemical transformations and can be a key interaction point with biological targets. The Boc group provides a robust method for protecting the indole nitrogen, enabling selective reactions at other positions of the molecule.
This compound's designation as a "Protein Degrader Building Block" highlights its utility in the synthesis of novel therapeutics, such as Proteolysis-targeting chimeras (PROTACs) and other targeted therapies in fields like oncology and neurology.[1][2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and applications.
Chemical and Physical Properties
The fundamental properties of this compound are summarized below. These data are crucial for its handling, storage, and application in synthetic chemistry.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 889676-34-0 | [1][4][5] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][4][5] |
| Molecular Weight | 242.27 g/mol | [5][6] |
| Alternate Name | tert-Butyl 6-cyano-1H-indole-1-carboxylate | [4] |
| Melting Point | 124-126 °C | [6] |
| Boiling Point | 386.4 ± 34.0 °C (Predicted) | [6] |
| Density | 1.12 ± 0.1 g/cm³ (Predicted) | [6] |
| Storage Conditions | Sealed in dry, 2-8°C | [6] |
Synthesis and Reactivity
This compound is synthetically derived from its unprotected precursor, 6-cyanoindole. The synthesis involves two key stages: the formation of the 6-cyanoindole core, followed by the protection of the indole nitrogen with a Boc group.
Caption: General Synthetic Pathways to this compound.
Experimental Protocol: N-Boc Protection of 6-Cyanoindole
This protocol is a generalized procedure for the N-tert-butoxycarbonylation of 6-cyanoindole.
-
Reaction Setup: In a round-bottom flask, dissolve 6-cyanoindole (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Addition of Reagents: Add a base such as triethylamine (1.2 equivalents) and 4-dimethylaminopyridine (DMAP, 0.1 equivalents) to the solution.
-
Boc Anhydride Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) portion-wise or as a solution in the reaction solvent.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Redissolve the residue in a suitable organic solvent like ethyl acetate and wash sequentially with a mild acidic solution (e.g., 1M HCl), water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to yield this compound.
Spectroscopic and Analytical Data
While specific, verified spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from its structure and data from related compounds.[7]
Table 2: Expected Spectroscopic Characteristics
| Technique | Feature | Expected Characteristics |
| ¹H NMR | Boc Protons | A sharp singlet around δ 1.6-1.7 ppm, integrating to 9H. |
| Aromatic Protons | Multiple signals in the aromatic region (δ 7.0-8.5 ppm). | |
| ¹³C NMR | Boc Carbons | Signals around δ 28 ppm (CH₃) and δ 84-85 ppm (quaternary C). |
| Nitrile Carbon | A distinct signal in the range of δ 118-120 ppm. | |
| Aromatic Carbons | Multiple signals in the aromatic region (δ 100-140 ppm). | |
| IR Spectroscopy | C≡N Stretch | A strong, sharp absorption band around 2220-2240 cm⁻¹.[7] |
| C=O Stretch | A strong absorption band from the Boc group around 1730-1750 cm⁻¹. | |
| Mass Spec. | Molecular Ion (M⁺) | Expected at m/z = 242.27. Fragmentation may show loss of the Boc group. |
General Experimental Protocol for Spectroscopic Analysis
-
NMR Spectroscopy: A sample (5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transferred to an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field spectrometer (e.g., 400 MHz), with chemical shifts referenced to tetramethylsilane (TMS).[7]
-
Infrared (IR) Spectroscopy: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A solid sample can be prepared as a KBr pellet or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.[7]
-
Mass Spectrometry (MS): Mass spectra are typically acquired using techniques such as Electrospray Ionization (ESI) or Electron Ionization (EI) to determine the molecular weight and fragmentation pattern of the compound.
Applications in Drug Development
The primary application of this compound in modern drug development is as a building block for complex molecules, particularly in the field of targeted protein degradation.[1]
Role as a Protein Degrader Building Block
This compound is used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that simultaneously binds to a target protein (Protein of Interest) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The 6-cyanoindole moiety can serve as a core scaffold or a precursor to a ligand that binds to either the target protein or the E3 ligase. The Boc group facilitates multi-step synthesis by protecting the indole nitrogen, which can be deprotected at a later stage to allow for linker attachment.
References
- 1. calpaclab.com [calpaclab.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. scbt.com [scbt.com]
- 5. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]
- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 | 889676-34-0 [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility and Stability of 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate), a key intermediate in the synthesis of various pharmaceutical compounds. Due to the limited availability of direct quantitative data in public literature, this document focuses on providing robust experimental protocols and theoretical frameworks to enable researchers to determine these critical parameters.
Solubility Profile
Qualitative Solubility Data
The expected solubility of this compound in common laboratory solvents is summarized in the table below. These estimations are based on the known solubility of 6-cyanoindole and general principles of solubility for Boc-protected compounds. Experimental verification is highly recommended.
| Solvent | Solvent Type | Predicted Qualitative Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble / Insoluble | The hydrophobic Boc group and the aromatic indole core limit solubility in water. |
| Methanol | Polar Protic | Soluble | The parent compound, 6-cyanoindole, is soluble in methanol. |
| Ethanol | Polar Protic | Soluble | 6-cyanoindole is soluble in ethanol. |
| Acetone | Polar Aprotic | Soluble | 6-cyanoindole is soluble in acetone. |
| Dichloromethane (DCM) | Nonpolar | Soluble | 6-cyanoindole is soluble in dichloromethane. |
| Dimethylformamide (DMF) | Polar Aprotic | Soluble | 6-cyanoindole is soluble in DMF. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | A common solvent for challenging-to-dissolve organic compounds. |
| Ethyl Acetate | Moderately Polar | Soluble | A common solvent for extraction and chromatography of Boc-protected compounds. |
| Hexane / Heptane | Nonpolar | Sparingly Soluble / Insoluble | The polarity of the cyano and carbamate groups limits solubility in nonpolar alkanes. |
Experimental Protocol for Quantitative Solubility Determination
The shake-flask method is a reliable and widely used technique for determining the thermodynamic solubility of a compound.[1]
Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., methanol, water, ethyl acetate)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Quantification:
-
Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometric method to determine the concentration of this compound. A pre-established calibration curve with known concentrations of the compound is required for accurate quantification.
-
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units such as mg/mL or mol/L.
Stability Profile and Degradation Pathways
Understanding the stability of this compound is critical for its proper storage, handling, and use in synthetic applications. The stability is influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.
General Stability and Storage Recommendations
-
Solid State: As a solid, this compound should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (-20°C to -80°C) is recommended to minimize potential degradation.[2]
-
In Solution: Solutions of this compound are generally less stable than the solid material.[2] It is advisable to prepare solutions fresh. If storage is necessary, solutions should be kept at low temperatures (-20°C or -80°C) in tightly capped vials, protected from light.[2] Aliquoting into single-use portions can help avoid degradation from repeated freeze-thaw cycles.[2]
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[3][4][5][6] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.[3][6]
The following table summarizes the recommended conditions for forced degradation studies on this compound.
| Stress Condition | Reagent / Method | Typical Conditions | Potential Degradation |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room temperature to 60°C | Cleavage of the Boc group to yield 6-cyanoindole. Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is also possible under harsh conditions.[2] |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room temperature to 60°C | The Boc group is generally stable to base. Hydrolysis of the nitrile group to a carboxamide or carboxylic acid is the more likely degradation pathway.[2] |
| Oxidation | 3-30% H₂O₂ | Room temperature | Oxidation of the electron-rich indole ring, potentially at the C2 or C3 positions, to form oxindole derivatives.[2] |
| Thermal Degradation | Hot Air Oven | 60°C - 105°C (solid state) or in solution | Acceleration of other degradation pathways. |
| Photodegradation | UV light (e.g., 254 nm) or ICH-compliant photostability chamber | Ambient Temperature | Photochemically induced reactions leading to various degradation products.[2] |
Experimental Protocols for Forced Degradation Studies
Objective: To investigate the stability of this compound under various stress conditions and to identify its degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
pH meter
-
Thermostatic bath or oven
-
Photostability chamber
-
Stability-indicating HPLC method
General Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.2 M to get a final concentration of 0.1 M HCl). Incubate at a set temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and an appropriate concentration of NaOH. Incubate under similar conditions as the acidic hydrolysis.
-
Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%). Keep the mixture at room temperature, protected from light, for a set duration.
-
Thermal Degradation: Expose a known quantity of solid this compound to elevated temperatures in an oven. Alternatively, heat a solution of the compound.
-
Photolytic Degradation: Expose a solution or solid sample of this compound to controlled light conditions as per ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration for analysis. Analyze the stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. This method must be able to separate the intact this compound from all potential degradation products.
Visualizations
Experimental Workflow for Forced Degradation Studies
Caption: General workflow for conducting forced degradation studies.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
1-Boc-6-cyanoindole: A Versatile Building Block for Drug Discovery and Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-6-cyanoindole, systematically named tert-butyl 6-cyano-1H-indole-1-carboxylate, is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug discovery. Its strategic combination of a protected indole core and a reactive cyano group at the 6-position makes it a versatile precursor for the synthesis of a diverse array of complex molecules with significant biological activities. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in organic solvents and allows for selective reactions at other positions of the indole ring. The electron-withdrawing nature of the cyano group influences the reactivity of the indole scaffold and provides a valuable handle for a variety of chemical transformations. This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound as a key intermediate in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a stable, solid compound under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 889676-34-0 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2][3] |
| Molecular Weight | 242.3 g/mol | [1][2][3] |
| Appearance | Solid | |
| Melting Point | 124-126 °C | |
| Purity | ≥98% | [3] |
Synthesis of this compound
Experimental Protocol: N-Boc Protection of 6-Cyanoindole
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 6-cyanoindole (1.0 eq) in the anhydrous solvent.
-
Add di-tert-butyl dicarbonate (1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 eq) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Yield:
-
Typical yields for Boc-protection of indoles are generally high, often exceeding 90%.
Spectroscopic Characterization
Accurate spectroscopic data is crucial for the identification and quality control of this compound. While specific spectra for this compound are not widely published, the expected characteristic signals are described below based on the analysis of related structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the indole ring, typically in the range of 7.0-8.0 ppm. The protons of the tert-butyl group will appear as a characteristic singlet at approximately 1.6 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the Boc group around 150 ppm, the carbons of the indole ring between 100-140 ppm, the nitrile carbon, and the carbons of the tert-butyl group.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will exhibit characteristic absorption bands. The nitrile (C≡N) stretching vibration is expected to appear as a sharp, medium-intensity peak around 2220-2240 cm⁻¹. The carbonyl (C=O) stretching of the Boc group will be a strong absorption in the region of 1700-1750 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observed at m/z 242.3 or 243.3, respectively. Fragmentation patterns may include the loss of the Boc group.
Reactivity and Applications in Synthesis
The presence of the Boc protecting group and the cyano functionality makes this compound a versatile building block for the synthesis of more complex molecules, particularly in the context of palladium-catalyzed cross-coupling reactions. The Boc group can be readily removed under acidic conditions to liberate the indole NH, allowing for further functionalization at this position.
Palladium-Catalyzed Cross-Coupling Reactions
This compound can be functionalized at various positions through palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions typically require the prior introduction of a halide (e.g., bromine or iodine) at the desired position on the indole ring. The electron-withdrawing cyano group can influence the reactivity of the indole core in these transformations.
Caption: General workflow for palladium-catalyzed cross-coupling reactions.
Synthesis of Bioactive Molecules
This compound serves as a key intermediate in the synthesis of various biologically active compounds, including kinase inhibitors and dopamine receptor ligands.
This compound derivatives are crucial intermediates in the synthesis of Alectinib, a highly potent and selective anaplastic lymphoma kinase (ALK) inhibitor used in the treatment of non-small cell lung cancer[4][5]. The synthesis involves the construction of a complex substituted indole core where the 6-cyano group is a key feature.
The 6-cyanoindole scaffold is a recognized pharmacophore for dopamine D4 receptor ligands, which are of interest for the treatment of neuropsychiatric disorders[6]. The cyano group can be further elaborated to introduce functionalities that enhance binding affinity and selectivity.
Caption: Synthetic strategy for bioactive molecules from this compound.
Signaling Pathways
Molecules derived from the 6-cyanoindole scaffold have been shown to modulate key signaling pathways implicated in various diseases.
Dopamine D4 Receptor Signaling
Dopamine D4 receptor partial agonists synthesized from 6-cyanoindole derivatives can modulate dopaminergic signaling pathways. The D4 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This modulation of the cAMP pathway is a key mechanism through which these ligands exert their effects on neuronal function.
Caption: Simplified Dopamine D4 receptor signaling pathway.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its protected indole core and reactive cyano group offer multiple avenues for the construction of complex molecular architectures. The applications of this intermediate in the synthesis of kinase inhibitors like Alectinib and selective dopamine receptor ligands underscore its importance in the development of modern therapeutics. Further exploration of the reactivity of this compound is expected to lead to the discovery of novel bioactive compounds and advance the field of drug discovery.
References
An In-depth Technical Guide to 1-Boc-6-cyanoindole: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-6-cyanoindole, with the systematic name tert-butyl 6-cyano-1H-indole-1-carboxylate, is a pivotal intermediate in medicinal chemistry and organic synthesis. The presence of the electron-withdrawing cyano group at the 6-position of the indole scaffold, combined with the versatile Boc protecting group on the nitrogen, makes it a highly valuable building block for the synthesis of complex heterocyclic molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and applications of this compound, with a focus on its role in drug discovery and development.
Chemical and Physical Properties
This compound is a solid at room temperature with the following key properties:
| Property | Value |
| CAS Number | 889676-34-0[1] |
| Molecular Formula | C₁₄H₁₄N₂O₂[1] |
| Molecular Weight | 242.3 g/mol [1] |
| Purity | Typically ≥98%[2] |
Synthesis of this compound
The most common and direct route to this compound is the protection of the commercially available 6-cyanoindole with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol: Boc Protection of 6-Cyanoindole
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 6-cyanoindole (1.0 equivalent) in dichloromethane, add di-tert-butyl dicarbonate (1.1 equivalents) and a catalytic amount of 4-(dimethylamino)pyridine.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.
A reported synthesis utilizing this method with dmap in dichloromethane at 0-5°C for 2 hours afforded the product in 87% yield.
Synthesis of the Precursor: 6-Cyanoindole
Workflow for the Synthesis of 6-Cyanoindole:
References
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-Boc-6-cyanoindole via the N-protection of 6-cyanoindole. The tert-butyloxycarbonyl (Boc) protecting group is frequently employed in organic synthesis to mask the reactivity of the indole nitrogen, enabling selective functionalization at other positions of the indole ring. This procedure is particularly relevant for the development of complex molecules in medicinal chemistry and materials science.
Introduction
6-Cyanoindole is a versatile building block in the synthesis of various biologically active compounds. The protection of the indole nitrogen with a Boc group is a crucial step to prevent N-functionalization and direct reactions to other sites on the indole scaffold. The following protocol outlines a highly efficient method for this transformation using di-tert-butyl dicarbonate (Boc₂O) and 4-dimethylaminopyridine (DMAP) as a catalyst.
Reaction Scheme
The reaction proceeds via the nucleophilic attack of the indole nitrogen on the electrophilic carbonyl carbon of Boc₂O, facilitated by the basic catalyst DMAP.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Reactants | |
| 6-Cyanoindole | 1.0 equivalent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.1 equivalents |
| 4-(Dimethylamino)pyridine (DMAP) | 0.1 equivalents |
| Reaction Conditions | |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | |
| Isolated Yield | 87%[1] |
Experimental Protocol
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 6-cyanoindole (1.0 eq).
-
Dissolve the 6-cyanoindole in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 1.5 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Characterization:
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
References
Application Notes and Protocols for Suzuki Coupling with 1-Boc-6-cyanoindole-2-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the Suzuki-Miyaura cross-coupling reaction utilizing 1-Boc-6-cyanoindole-2-boronic acid. This versatile building block is instrumental in the synthesis of 2-aryl and 2-heteroaryl indole derivatives, a class of compounds recognized as a "privileged scaffold" in medicinal chemistry due to their broad range of pharmacological activities.[1] The synthesized 2-aryl-1H-indole-6-carbonitriles are of significant interest as potential therapeutic agents, particularly as kinase inhibitors.
Significance and Applications
The indole nucleus is a core structure in numerous biologically active molecules. Specifically, the addition of an aryl or heteroaryl group at the 2-position can lead to compounds with potent activities, including the inhibition of protein kinases that are crucial for cell cycle regulation and signal transduction. Dysregulation of these pathways is a hallmark of cancer, making inhibitors of cyclin-dependent kinases (CDKs) a promising strategy for anticancer drug development.[1][2] The 6-cyano group on the indole scaffold provides a useful synthetic handle for further functionalization and can also contribute to the binding of the molecule to its biological target.
Experimental Protocols
This section details a representative experimental protocol for the Suzuki-Miyaura coupling of this compound-2-boronic acid with a heteroaryl halide.
Materials:
-
This compound-2-boronic acid
-
Aryl or heteroaryl halide (e.g., 3-bromopyridine)
-
Palladium catalyst (e.g., [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))
-
Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., 1,4-Dioxane or 1,2-Dimethoxyethane (DME))
-
Water (degassed)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Standard work-up and purification supplies (e.g., Celite, ethyl acetate, brine, anhydrous sodium sulfate, silica gel for column chromatography)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound-2-boronic acid (1.0 equivalent), the aryl or heteroaryl halide (1.2 equivalents), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equivalents), and the base (e.g., K₂CO₃, 2.0 equivalents).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.
-
Solvent Addition: Through the septum, add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water (typically in a 4:1 to 5:1 ratio of organic solvent to water) via syringe.
-
Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 2-aryl-1-Boc-6-cyanoindole.
Data Presentation
The following table summarizes representative quantitative data for the Suzuki coupling of this compound-2-boronic acid with various aryl and heteroaryl halides, based on generalized procedures for similar indole systems.[3][4][5]
| Entry | Aryl/Heteroaryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromopyridine | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 75-85 |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ (5) | Na₂CO₃ | DME/H₂O (4:1) | 85 | 16 | 80-90 |
| 3 | 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene/H₂O (5:1) | 100 | 8 | 85-95 |
| 4 | 2-Bromothiophene | Pd(dppf)Cl₂ (5) | K₂CO₃ | Dioxane/H₂O (4:1) | 90 | 12 | 70-80 |
Mandatory Visualizations
Experimental Workflow
Caption: A generalized workflow for the Suzuki coupling of this compound-2-boronic acid.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Signaling Pathway Inhibition by a 2-Aryl-6-cyanoindole Derivative
Many 2-arylindole derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are pivotal in regulating the cell cycle. In many cancers, the CDK4/6 pathway is hyperactivated, leading to uncontrolled cell proliferation. Inhibition of CDK4/6 can restore cell cycle control.
Caption: Inhibition of the CDK4/6-Rb pathway by a 2-aryl-6-cyanoindole derivative, leading to cell cycle arrest.
References
- 1. Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies [mdpi.com]
Application Note and Experimental Protocol for the Deprotection of 1-Boc-6-cyanoindole
Introduction
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions.[1][2] The deprotection of N-Boc protected indoles is a critical step in the synthesis of many biologically active compounds and pharmaceutical intermediates.[3][4] 6-Cyanoindole, in particular, serves as a valuable building block for the development of therapeutics, including dopamine D4 receptor ligands and kinase inhibitors.[3][4] This document provides detailed experimental procedures for the deprotection of 1-Boc-6-cyanoindole to yield 6-cyanoindole using common acidic reagents.
Reaction Scheme
The deprotection of this compound proceeds via acid-catalyzed cleavage of the carbamate group, resulting in the formation of the free indole, carbon dioxide, and tert-butyl cation.[5][6]
Scheme 1: Acid-Catalyzed Deprotection of this compound
1-Boc-6-cyanoindole6-cyanoindole
Experimental Protocols
Two primary methods for the deprotection of this compound are presented below, utilizing Trifluoroacetic Acid (TFA) and Hydrochloric Acid (HCl), respectively. These protocols are based on established procedures for Boc deprotection of indoles and related compounds.[7][8][9][10]
Method A: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This method is one of the most common and effective procedures for Boc deprotection.[1][7]
Materials:
-
This compound
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.
-
Addition of TFA: To the stirred solution, add trifluoroacetic acid (TFA) (5-10 eq). The addition can be done at room temperature. For substrates sensitive to strong acid, the addition can be performed at 0 °C (ice bath).[7]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is completely consumed. Typical reaction times range from 1 to 4 hours.[1][7]
-
Work-up: a. Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.[7] b. Dissolve the residue in a suitable organic solvent such as ethyl acetate or DCM. c. Carefully neutralize the acidic solution by washing with saturated aqueous sodium bicarbonate solution until effervescence ceases. d. Wash the organic layer with water and then with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to afford the crude 6-cyanoindole.
-
Purification (if necessary): The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 6-cyanoindole.
Method B: Deprotection using Hydrochloric Acid (HCl) in Dioxane or Methanol
This method provides an alternative to TFA and is also widely used for Boc deprotection.[9][10]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane or Methanol (MeOH)
-
1,4-Dioxane or Methanol (MeOH), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate or other suitable extraction solvent
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
-
Standard laboratory glassware and PPE
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous 1,4-dioxane or methanol in a round-bottom flask to a concentration of approximately 0.1-0.2 M.
-
Addition of HCl: To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 eq). The reaction is typically run at room temperature.[9]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 2 hours to overnight.[9]
-
Work-up: a. Once the reaction is complete, remove the solvent and excess HCl under reduced pressure. b. Dissolve the resulting residue in ethyl acetate and water. c. Neutralize the aqueous layer by the careful addition of saturated sodium bicarbonate solution. d. Separate the organic layer, and extract the aqueous layer with ethyl acetate. e. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. f. Filter and concentrate the solution under reduced pressure to yield the crude 6-cyanoindole.
-
Purification (if necessary): Purify the crude product by silica gel column chromatography as described in Method A.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the deprotection of this compound. The data is compiled from general procedures for Boc deprotection.[1][7][9]
| Parameter | Method A (TFA/DCM) | Method B (HCl/Dioxane) |
| Reagent | Trifluoroacetic Acid (TFA) | 4M HCl in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane or Methanol |
| Temperature | 0 °C to Room Temperature | Room Temperature |
| Reaction Time | 1 - 4 hours | 2 - 16 hours |
| Work-up | Aqueous NaHCO₃ wash | Aqueous NaHCO₃ wash |
| Typical Yield | >90% | >90% |
| Notes | Rapid and efficient. TFA is corrosive and requires careful handling. | Generally clean reaction. Dioxane is a suspected carcinogen. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the deprotection of this compound.
References
- 1. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of 1-Boc-6-cyanoindole, a key intermediate in the synthesis of various pharmaceutically active compounds. The protocols outlined below are based on standard laboratory techniques for the purification of protected heterocyclic compounds.
Introduction
This compound is a derivative of 6-cyanoindole where the indole nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group enhances the solubility of the parent indole in organic solvents and allows for selective reactions at other positions of the indole ring. The purity of this compound is crucial for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). Common impurities in the synthesis of this compound may include unreacted 6-cyanoindole, di-tert-butyl dicarbonate (Boc₂O), and by-products from the reaction. This guide details two primary methods for its purification: flash column chromatography and recrystallization.
Purification Techniques Overview
The choice of purification method depends on the scale of the reaction, the nature of the impurities, and the desired final purity.
-
Flash Column Chromatography: A highly effective method for separating compounds with different polarities. It is suitable for purifying small to medium quantities of this compound from both more polar and less polar impurities.
-
Recrystallization: A technique used to purify solid compounds based on differences in solubility between the desired compound and impurities in a given solvent system at different temperatures. It is often suitable for large-scale purification and can yield highly pure crystalline material.
The following sections provide detailed protocols for each technique.
Flash Column Chromatography Protocol
Flash column chromatography is a preferred method for the purification of this compound due to its efficiency and versatility. The introduction of the lipophilic Boc group makes the compound significantly less polar than the starting material, 6-cyanoindole.
Materials and Reagents
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane), analytical grade
-
Ethyl acetate, analytical grade
-
Dichloromethane (DCM), analytical grade
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Glass column for flash chromatography
-
Compressed air or nitrogen source
-
Collection tubes or flasks
-
Rotary evaporator
Experimental Workflow: Flash Column Chromatography
Caption: Workflow for the purification of this compound via flash column chromatography.
Detailed Protocol
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in dichloromethane or ethyl acetate.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate using various ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate) to find a solvent system that gives a retention factor (Rf) of approximately 0.2-0.3 for the this compound spot and good separation from impurities.
-
-
Column Preparation:
-
Select an appropriate size glass column based on the amount of crude material (a rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Pour the slurry into the column and allow the silica to pack under gravity, gently tapping the column to ensure even packing. Alternatively, dry pack the column with silica gel and then flush with the eluent.[1]
-
Apply gentle pressure with compressed air or nitrogen to settle the silica bed.[1]
-
Ensure the top of the silica bed is flat and covered with a thin layer of solvent.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane.
-
Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Carefully add the dry-loaded sample to the top of the prepared column.
-
Gently add a layer of sand on top of the sample to prevent disturbance of the silica bed during solvent addition.
-
-
Elution and Fraction Collection:
-
Begin elution with the selected solvent system, starting with a lower polarity and gradually increasing the polarity if necessary (gradient elution).[2]
-
Apply pressure to the top of the column to achieve a steady flow rate.
-
Collect fractions in test tubes or flasks.
-
-
Monitoring and Product Isolation:
-
Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound as a solid.
-
Quantitative Data Summary
| Parameter | Value |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of 5% to 20% Ethyl Acetate in Hexanes |
| Typical Rf of Product | ~0.3 in 15% Ethyl Acetate in Hexanes |
| Expected Yield | 85-95% (depending on crude purity) |
| Purity (by HPLC) | >98%[3] |
Recrystallization Protocol
Recrystallization is an effective method for purifying this compound, especially on a larger scale, provided a suitable solvent system can be identified. The principle is to dissolve the crude product in a hot solvent and allow it to crystallize upon cooling, leaving impurities behind in the solution.[4]
Materials and Reagents
-
Crude this compound
-
Ethanol
-
Water
-
Isopropanol
-
Hexanes (or heptane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a water/oil bath
-
Magnetic stir bar and stirrer
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Experimental Workflow: Recrystallization
References
Application Notes: 1-Boc-6-cyanoindole as a Key Intermediate in the Synthesis of Janus Kinase (JAK) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-6-cyanoindole is a versatile heterocyclic building block with significant applications in medicinal chemistry, particularly in the development of targeted therapies. The indole scaffold is a privileged structure in numerous biologically active compounds, and the presence of a cyano group at the 6-position offers a strategic handle for synthetic diversification. This, combined with the protective tert-butyloxycarbonyl (Boc) group on the indole nitrogen, makes it an ideal starting material for the construction of complex molecules, including potent kinase inhibitors. This document outlines the application of this compound in the synthesis of Janus Kinase (JAK) inhibitors, a critical class of drugs for treating autoimmune diseases and certain cancers.
The JAK-STAT signaling pathway is a crucial cascade in mediating cellular responses to a variety of cytokines and growth factors, playing a central role in immunity and inflammation.[1][2] Dysregulation of this pathway is implicated in a range of inflammatory and autoimmune disorders.[3][4] Consequently, inhibitors of the JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) have emerged as important therapeutic agents.[3][4] The synthesis of these inhibitors often relies on the construction of a core heterocyclic scaffold, such as the pyrrolo[2,3-d]pyrimidine (7-azaindole) system found in the approved drug Tofacitinib.[3][5] This document provides a detailed protocol for a plausible synthetic route to a potent JAK inhibitor utilizing this compound as a key precursor.
Target Signaling Pathway: JAK-STAT
The Janus Kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a primary signaling mechanism for numerous cytokines and growth factors. The binding of a cytokine to its receptor triggers the activation of receptor-associated JAKs.[6] Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins.[6] Subsequently, STATs are phosphorylated by JAKs, leading to their dimerization and translocation to the nucleus, where they modulate the transcription of target genes involved in inflammatory and immune responses.[3][6]
Caption: The JAK-STAT signaling pathway.
Synthetic Application of this compound in JAK Inhibitor Synthesis
The following section details a plausible synthetic route for a potent JAK inhibitor, starting from this compound. This multi-step synthesis involves the formation of a key boronic ester intermediate, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a pyrrolo[2,3-d]pyrimidine core.
Caption: Synthetic workflow for a JAK inhibitor.
Experimental Protocols
Protocol 1: Synthesis of this compound-2-boronic acid pinacol ester (Intermediate 1)
This protocol describes the iridium-catalyzed borylation of this compound to generate the key boronic ester intermediate.
Materials:
-
This compound
-
Bis(pinacolato)diboron (B₂pin₂)
-
[Ir(cod)OMe]₂ (methoxyiridium-cyclooctadiene dimer)
-
4,4'-Di-tert-butyl-2,2'-bipyridine (dtbpy)
-
Tetrahydrofuran (THF), anhydrous
-
n-Hexane
-
Silica gel for column chromatography
-
Ethyl acetate
-
Argon gas supply
Procedure:
-
To an oven-dried flask under an argon atmosphere, add this compound (1.0 eq), bis(pinacolato)diboron (1.2 eq), [Ir(cod)OMe]₂ (0.03 eq), and 4,4'-di-tert-butyl-2,2'-bipyridine (0.06 eq).
-
Add anhydrous THF via syringe.
-
Stir the reaction mixture at 80 °C for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired this compound-2-boronic acid pinacol ester.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Synthesis of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
This protocol outlines a common method for the preparation of the pyrrolo[2,3-d]pyrimidine core.[7]
Materials:
-
7H-pyrrolo[2,3-d]pyrimidin-4-ol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diisopropylethylamine (DIPEA)
-
Toluene
-
Ice water
-
Sodium bicarbonate solution, saturated
Procedure:
-
In a flask equipped with a reflux condenser, suspend 7H-pyrrolo[2,3-d]pyrimidin-4-ol (1.0 eq) in toluene.
-
Add phosphorus oxychloride (3.0 eq) to the suspension.
-
Slowly add N,N-diisopropylethylamine (1.5 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4 hours.
-
Cool the reaction mixture to room temperature and slowly pour it into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to afford 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Characterize the product by ¹H NMR and mass spectrometry.
Protocol 3: Synthesis of the Final JAK Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the palladium-catalyzed cross-coupling of the two key intermediates followed by deprotection of the Boc group.[8][9][10]
Materials:
-
This compound-2-boronic acid pinacol ester (Intermediate 1)
-
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (Intermediate 2)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
To a flask, add this compound-2-boronic acid pinacol ester (1.1 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), Pd(dppf)Cl₂ (0.05 eq), and sodium carbonate (2.0 eq).
-
Degas the flask by evacuating and backfilling with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude coupled product by silica gel column chromatography (hexane/ethyl acetate gradient).
-
Dissolve the purified Boc-protected intermediate in dichloromethane.
-
Add trifluoroacetic acid (5.0 eq) and stir at room temperature for 2 hours.
-
Monitor the deprotection by TLC.
-
Once complete, carefully neutralize the reaction with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by silica gel column chromatography to yield the target JAK inhibitor.
-
Characterize the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
Quantitative Data
The inhibitory activity of the synthesized compound and related analogues against the JAK family of kinases can be determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Tofacitinib | JAK1 | 1.6 | [4] |
| JAK2 | 20 | [11] | |
| JAK3 | 1 | [12] | |
| TYK2 | 99 | [11] | |
| Ruxolitinib | JAK1 | 3.3 | [12] |
| JAK2 | 2.8 | [12] | |
| Compound 8o | JAK1 | 0.3 | [13] |
| JAK2 | 3 | [13] | |
| Compound 16c | JAK2 | 6 | [14] |
| JAK3 | >582 | [14] |
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of complex heterocyclic molecules with significant biological activity. The protocols outlined in this document provide a clear and actionable pathway for the synthesis of potent Janus Kinase inhibitors. The strategic use of modern synthetic methodologies, such as iridium-catalyzed borylation and palladium-catalyzed cross-coupling, enables the efficient construction of the desired kinase inhibitor scaffold. The quantitative data presented for analogous compounds underscore the potential for this synthetic approach to yield highly potent and selective inhibitors of the JAK-STAT signaling pathway, offering promising avenues for the development of novel therapeutics for a range of diseases.
References
- 1. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. m.youtube.com [m.youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. abmole.com [abmole.com]
- 13. Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. zcgroup.cpu.edu.cn [zcgroup.cpu.edu.cn]
Application Notes and Protocols for 1-Boc-6-cyanoindole in Medicinal Chemistry
Introduction
1-Boc-6-cyanoindole (tert-butyl 6-cyano-1H-indole-1-carboxylate) is a pivotal building block in modern medicinal chemistry. The indole scaffold is a privileged structure found in numerous biologically active compounds, and the strategic placement of a cyano group at the 6-position offers a versatile handle for synthetic transformations. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its utility by enabling selective functionalization at other positions of the indole ring, which is often challenging with an unprotected indole. This document outlines the application of this compound, with a focus on its use in the synthesis of kinase inhibitors, and provides detailed experimental protocols.
Key Applications in Medicinal Chemistry
The primary utility of this compound lies in its role as an intermediate for the synthesis of complex, multi-substituted indoles. The Boc group facilitates reactions that are often incompatible with the acidic N-H of an unprotected indole, such as directed ortho-lithiation for functionalization at the C7 position. The 6-cyano group not only influences the electronic properties of the indole ring but can also be converted into other functional groups like amines, carboxylic acids, or tetrazoles, which are important for pharmacophore development.[1]
A significant application of this scaffold is in the development of kinase inhibitors . Many kinase inhibitors feature a substituted indole core that mimics the adenine region of ATP, binding to the kinase active site. The ability to introduce substituents at the C7 position of the indole ring is crucial for achieving potency and selectivity for specific kinases.
Featured Application: Synthesis of a 7-Substituted-6-Cyanoindole Scaffold for Kinase Inhibitors
This section details a representative synthetic pathway starting from this compound to generate a 7-substituted-6-cyanoindole scaffold, a key core for potential kinase inhibitors. The strategy involves a directed ortho-lithiation at the C7 position, a powerful method for C-H functionalization that is enabled by the Boc protecting group.
Experimental Protocols
Protocol 1: Boc Protection of 6-Cyanoindole
This protocol describes the protection of the indole nitrogen of 6-cyanoindole with a tert-butyloxycarbonyl (Boc) group.
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc)₂O
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 6-cyanoindole (1.0 eq) in anhydrous THF, add di-tert-butyl dicarbonate (1.2 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Directed Ortho-Lithiation and C7-Formylation of this compound
This protocol details the selective functionalization at the C7 position of this compound via directed lithiation, followed by quenching with an electrophile, in this case, N,N-dimethylformamide (DMF) to install a formyl group.
Materials:
-
This compound
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
N,N-Dimethylformamide (DMF), anhydrous
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF in an oven-dried, round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add sec-butyllithium (1.2 eq) dropwise to the solution. Stir the mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (2.0 eq) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-Boc-6-cyano-7-formylindole.
Protocol 3: Boc Deprotection of 1-Boc-6-cyano-7-formylindole
This protocol describes the removal of the Boc protecting group to yield the final 7-substituted-6-cyanoindole.
Materials:
-
1-Boc-6-cyano-7-formylindole
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 1-Boc-6-cyano-7-formylindole (1.0 eq) in dichloromethane.
-
Add trifluoroacetic acid (10 eq) to the solution at room temperature.
-
Stir the reaction mixture for 1-2 hours, monitoring for the completion of the reaction by TLC.[2]
-
Once the reaction is complete, carefully neutralize the mixture by pouring it into a stirred, ice-cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution in vacuo to obtain the crude product.
-
Purify by column chromatography or recrystallization to yield 6-cyano-7-formylindole.
Quantitative Data
Table 1: Summary of Synthetic Protocol for 7-Formyl-6-cyanoindole
| Step | Reaction | Key Reagents | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |
| 1 | Boc Protection | (Boc)₂O, DMAP | THF | 12-16 | RT | 90-95 |
| 2 | C7-Formylation | sec-BuLi, DMF | THF | 2.5 | -78 to RT | 60-70 |
| 3 | Boc Deprotection | TFA | DCM | 1-2 | RT | 85-95 |
Table 2: Representative Biological Activity of Indole-based Kinase Inhibitors
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 7-Azaindole derivatives | CDK9/CyclinT | 14 - 1000 | [3] |
| Oxindole-based compounds | CDK2 | low nanomolar | [4] |
| 6-Anilinoindazoles | JNK3 | low nanomolar | [5] |
| 5-Azaindolocarbazoles | CHK1 | 20 - 70 | [1] |
Note: This table provides context for the potential biological activity of molecules derived from the 6-cyanoindole scaffold and does not represent data for compounds synthesized directly from the provided protocols.
Visualizations
Caption: Experimental workflow for the synthesis of 7-formyl-6-cyanoindole.
Caption: A representative kinase signaling pathway (e.g., MAPK/ERK).
References
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxindole-based inhibitors of cyclin-dependent kinase 2 (CDK2): design, synthesis, enzymatic activities, and X-ray crystallographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of 6-anilinoindazoles as selective inhibitors of c-Jun N-terminal kinase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Fragment-Based Drug Discovery Using 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of 1-Boc-6-cyanoindole in Fragment-Based Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy in modern medicinal chemistry for the identification of high-quality lead compounds.[1] This approach focuses on screening libraries of low molecular weight compounds, or "fragments" (typically <300 Da), to identify those that bind with low affinity but high ligand efficiency to a biological target.[1][2] These initial fragment hits then serve as starting points for optimization into more potent, drug-like molecules through strategies such as fragment growing, linking, or merging.[3]
The indole scaffold is a privileged structure in medicinal chemistry, found in a multitude of approved drugs and biologically active compounds.[4][5] Its versatile structure allows for diverse interactions with various biological targets, including kinases, G-protein coupled receptors, and enzymes.[4][6][7] The introduction of a cyano group, as in 6-cyanoindole, provides a valuable chemical handle for synthetic elaboration and can contribute to binding interactions. The Boc-protecting group on the indole nitrogen in This compound enhances its solubility and modulates its electronic properties, making it an excellent candidate for inclusion in a fragment library.
While direct FBDD screening data for this compound is not extensively published, the utility of the core indole scaffold is well-documented. For instance, a fragment-based approach utilizing a virtual screen identified a novel indole-based inhibitor of Matrix Metalloproteinase-13 (MMP-13), a key target in osteoarthritis. Subsequent structure-guided optimization of this indole fragment led to the development of a potent and selective inhibitor. This successful campaign highlights the potential of indole-based fragments to serve as valuable starting points for drug discovery programs.
These application notes provide a comprehensive guide for utilizing this compound and similar fragments in an FBDD workflow, from initial screening to hit validation and characterization.
FBDD Workflow & Key Methodologies
The successful application of this compound in an FBDD campaign involves a multi-step, iterative process. A general workflow is depicted below, followed by detailed protocols for the key experimental techniques.
Data Presentation: Quantitative Analysis of Fragment Hits
Effective FBDD relies on the careful analysis of quantitative data to prioritize fragments for further development. Key metrics include the dissociation constant (Kd), the half-maximal inhibitory concentration (IC50), and ligand efficiency (LE). The following tables provide representative data for a hypothetical FBDD campaign involving an indole-based fragment, illustrating the progression from an initial weak-binding hit to a more potent lead compound.
Table 1: Initial Fragment Screening Hits against Target Kinase X
| Fragment ID | Structure | Molecular Weight (Da) | Kd (µM) | Ligand Efficiency (LE) |
| F1 | This compound | 242.28 | 850 | 0.25 |
| F2 | 5-Bromoindole | 196.04 | >1000 | <0.20 |
| F3 | Indole-5-carboxamide | 160.17 | 600 | 0.29 |
Ligand Efficiency (LE) is calculated as: LE = -RTln(Kd) / N, where N is the number of non-hydrogen atoms.
Table 2: Structure-Activity Relationship (SAR) of Elaborated Fragments
| Compound ID | Modification from F1 | IC50 (µM) | Kd (µM) | Ligand Efficiency (LE) |
| F1-A | Removal of Boc group | 750 | 680 | 0.28 |
| F1-B | Addition of aminomethyl at C2 | 120 | 95 | 0.31 |
| F1-C | Addition of phenyl ring at C2 | 55 | 42 | 0.29 |
| Lead-1 | F1-B with further optimization | 0.8 | 0.5 | 0.35 |
Experimental Protocols
The following are detailed protocols for the primary biophysical techniques used to screen and characterize fragment binding.
Protocol 1: NMR-Based Fragment Screening (Saturation Transfer Difference)
Objective: To identify fragments that bind to a target protein by observing the transfer of saturation from the protein to the fragment.
Materials:
-
Target protein (5-20 µM in a suitable NMR buffer, e.g., 50 mM phosphate, 150 mM NaCl, pH 7.4, in 99.9% D₂O)
-
Fragment library stock solutions (e.g., 100 mM in d₆-DMSO)
-
NMR tubes
-
NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe
Methodology:
-
Sample Preparation:
-
Prepare a solution of the target protein at the desired concentration in the NMR buffer.
-
For each fragment or fragment mixture to be screened, add the fragment stock solution to the protein solution to a final concentration of 100-500 µM. The final DMSO concentration should be kept low and constant across all samples (e.g., <1%).
-
Prepare a control sample containing only the fragment(s) in the NMR buffer.
-
-
NMR Data Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum for each sample to ensure fragment solubility and integrity.
-
Set up the Saturation Transfer Difference (STD) experiment.
-
The on-resonance saturation frequency should be set to a region of the spectrum where only protein resonances appear (e.g., -1 ppm).
-
The off-resonance saturation frequency should be set to a region where no protein or fragment resonances are present (e.g., 30 ppm).
-
A saturation time of 1-2 seconds is typically used for fragments with weak affinity.
-
Acquire both on-resonance and off-resonance spectra.
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals present in the STD spectrum indicate that the corresponding protons on the fragment have received saturation from the protein, confirming binding.
-
The intensity of the STD signals can be used to rank the binding affinities of different fragments.
-
Protocol 2: Surface Plasmon Resonance (SPR) Screening
Objective: To detect and quantify the binding of fragments to an immobilized target protein in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Target protein (10-50 µg/mL in a low salt buffer, e.g., 10 mM acetate, pH 4.5)
-
Fragment solutions at various concentrations in running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)
-
Running buffer
Methodology:
-
Protein Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject the target protein over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Fragment Screening:
-
Dissolve fragments in the running buffer to the desired screening concentration (typically 100-1000 µM).
-
Inject the fragment solutions over the target and reference flow cells.
-
Monitor the change in response units (RU) over time. A higher RU indicates greater binding.
-
-
Data Analysis:
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding sensorgram.
-
For hit validation, perform a dose-response experiment by injecting a range of fragment concentrations.
-
Determine the equilibrium dissociation constant (Kd) by fitting the equilibrium response levels against the fragment concentrations to a steady-state affinity model.
-
Protocol 3: X-ray Crystallography for Structural Characterization
Objective: To determine the three-dimensional structure of a fragment bound to the target protein, revealing the binding site and mode of interaction.
Methodology:
-
Protein Crystallization:
-
Obtain high-purity, concentrated protein.
-
Screen for crystallization conditions using commercially available or in-house screens.
-
Optimize the initial crystallization hits to produce diffraction-quality crystals.
-
-
Fragment Soaking:
-
Prepare a soaking solution containing the fragment (typically 1-10 mM) dissolved in the crystal mother liquor. The solvent (e.g., DMSO) concentration should be kept low to avoid crystal damage.
-
Transfer a protein crystal into the soaking solution.
-
Incubate for a period ranging from minutes to hours.
-
-
Cryo-protection and Data Collection:
-
Briefly transfer the soaked crystal into a cryo-protectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation during freezing.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
-
Structure Determination and Analysis:
-
Process the diffraction data.
-
Solve the structure using molecular replacement with a known apo-protein structure.
-
Build and refine the protein-fragment complex model.
-
Analyze the electron density maps to confirm the presence and orientation of the bound fragment.
-
Signaling Pathway Visualization
Indole-based compounds are known to inhibit a variety of protein kinases, many of which are key components of cellular signaling pathways implicated in diseases like cancer. The Mitogen-Activated Protein Kinase (MAPK) pathway is a prominent example.[8] Inhibition of kinases within this pathway can block downstream signaling, leading to reduced cell proliferation and survival.
Conclusion
This compound represents a promising starting point for fragment-based drug discovery campaigns. Its indole core provides a well-validated scaffold for biological activity, while the cyano and Boc groups offer opportunities for synthetic diversification and modulation of physicochemical properties. By employing a systematic FBDD workflow that integrates sensitive biophysical screening techniques with structural biology, researchers can effectively leverage this and similar fragments to discover and optimize novel, high-quality lead compounds for a range of therapeutic targets. The protocols and data presented herein provide a foundational guide for initiating such a program.
References
- 1. mdpi.com [mdpi.com]
- 2. Biophysical screening for the discovery of small-molecule ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-Boc-6-cyanoindole and its derivatives. This versatile building block is of significant interest in medicinal chemistry and materials science due to the synthetic handles provided by the cyano group and the indole core. The following sections detail common palladium-catalyzed transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H functionalization. For most cross-coupling reactions, a halogenated precursor of this compound is required.
Synthesis of Halogenated this compound Precursors
Palladium-catalyzed cross-coupling reactions typically require an aryl halide or triflate. Therefore, the synthesis of halogenated derivatives of this compound is a crucial first step. Common halogenating agents for indoles include N-bromosuccinimide (NBS) for bromination and N-iodosuccinimide (NIS) for iodination, often at the C3 position, which is the most nucleophilic site. Other positions can be halogenated through directed methods or by starting from a pre-functionalized indole.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and a boronic acid or ester.[1] This reaction is instrumental in synthesizing biaryl and substituted indole structures.
Application Note: The Suzuki-Miyaura coupling of a halo-substituted this compound allows for the introduction of a wide variety of aryl and heteroaryl substituents. The reaction is generally tolerant of the cyano and Boc protecting groups. The choice of catalyst, ligand, and base is critical for achieving high yields.
Quantitative Data for Suzuki-Miyaura Coupling of 1-Boc-6-cyano-3-iodoindole
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 90-98 |
| 3 | 3-Pyridinylboronic acid | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | THF/H₂O | 80 | 16 | 75-85 |
| 4 | 2-Thiopheneboronic acid | PdCl₂(dppf) (4) | - | Na₂CO₃ | DME | 90 | 12 | 80-90 |
Experimental Protocol: Synthesis of 1-Boc-6-cyano-3-phenylindole
Materials:
-
1-Boc-6-cyano-3-iodoindole
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add 1-Boc-6-cyano-3-iodoindole (1.0 equiv), phenylboronic acid (1.2 equiv), Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and K₃PO₄ (2.0 equiv).
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane and a minimal amount of degassed water.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene.[2]
Application Note: The Heck reaction on a halo-substituted this compound can be used to introduce alkenyl substituents at various positions of the indole ring. The reaction typically proceeds with high stereoselectivity, favoring the E-isomer.
Quantitative Data for Heck Reaction of 1-Boc-6-cyano-3-bromoindole
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 70-80 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 75-85 |
| 3 | Acrylonitrile | Pd₂(dba)₃ (1.5) | Herrmann's palladacycle (3) | NaOAc | DMA | 120 | 12 | 65-75 |
| 4 | Vinyltrimethylsilane | Pd(PPh₃)₄ (5) | - | DBU | Toluene | 110 | 20 | 60-70 |
Experimental Protocol: Synthesis of (E)-1-Boc-6-cyano-3-styrylindole
Materials:
-
1-Boc-6-cyano-3-bromoindole
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
In a sealed tube, dissolve 1-Boc-6-cyano-3-bromoindole (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and P(o-tol)₃ (0.04 equiv) in anhydrous DMF.
-
Add styrene (1.5 equiv) and triethylamine (2.0 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the residue by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]
Application Note: This reaction is highly valuable for introducing alkynyl moieties onto the this compound scaffold, which can serve as precursors for further transformations. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.
Quantitative Data for Sonogashira Coupling of 1-Boc-6-cyano-3-iodoindole
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | 60 | 6 | 88-96 |
| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | DIPA | Toluene | 70 | 8 | 90-98 |
| 3 | 1-Hexyne | Pd₂(dba)₃ (2) | CuI (4) | Cs₂CO₃ | DMF | 80 | 12 | 80-90 |
| 4 | Propargyl alcohol | Pd(OAc)₂ (4) | CuI (8) | K₂CO₃ | Acetonitrile | 50 | 10 | 75-85 |
Experimental Protocol: Synthesis of 1-Boc-6-cyano-3-(phenylethynyl)indole
Materials:
-
1-Boc-6-cyano-3-iodoindole
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of 1-Boc-6-cyano-3-iodoindole (1.0 equiv) in anhydrous THF under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv) and CuI (0.1 equiv).
-
Add phenylacetylene (1.2 equiv) followed by triethylamine (3.0 equiv).
-
Stir the reaction mixture at 60 °C for 6 hours.
-
Monitor the reaction by TLC. Upon completion, filter the mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate and purify the residue by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[4]
Application Note: This reaction allows for the introduction of a wide range of primary and secondary amines at a halogenated position of the this compound core. The choice of a suitable phosphine ligand is crucial for the success of this transformation.
Quantitative Data for Buchwald-Hartwig Amination of 1-Boc-6-cyano-3-bromoindole
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOt-Bu | Toluene | 100 | 18 | 80-90 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 |
| 3 | Benzylamine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | THF | 80 | 24 | 70-80 |
| 4 | n-Butylamine | Pd₂(dba)₃ (2) | Xantphos (4) | K₂CO₃ | Toluene | 100 | 16 | 75-85 |
Experimental Protocol: Synthesis of 1-Boc-3-(phenylamino)-1H-indole-6-carbonitrile
Materials:
-
1-Boc-6-cyano-3-bromoindole
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
(±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene (anhydrous)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 equiv), BINAP (0.04 equiv), and NaOt-Bu (1.4 equiv).
-
Add 1-Boc-6-cyano-3-bromoindole (1.0 equiv) and anhydrous toluene.
-
Add aniline (1.2 equiv) to the mixture.
-
Seal the tube and heat the reaction mixture at 100 °C for 18 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through Celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Direct C-H Functionalization
Direct C-H functionalization is an atom-economical method that avoids the pre-functionalization of the starting material.
Application Note: The direct C-H arylation of this compound can be achieved at various positions (C2, C3, C4, C5, or C7) depending on the directing group and reaction conditions. For instance, C2-arylation is often observed in the absence of a directing group, while other positions may require a removable directing group.
Quantitative Data for Direct C2-Arylation of this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive/Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Pd(OAc)₂ (10) | - | Ag₂CO₃ | TFA | 100 | 24 | 60-70 |
| 2 | 4-Bromotoluene | PdCl₂(MeCN)₂ (5) | - | K₂CO₃ | DMA | 120 | 18 | 55-65 |
| 3 | 1-Iodo-4-nitrobenzene | Pd(TFA)₂ (10) | - | CsOAc | Acetic Acid | 110 | 24 | 65-75 |
| 4 | 2-Bromopyridine | Pd(OAc)₂ (5) | P(Cy)₃ (10) | PivOK | Mesitylene | 130 | 36 | 50-60 |
Experimental Protocol: Synthesis of 1-Boc-6-cyano-2-phenylindole
Materials:
-
This compound
-
Iodobenzene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Silver(I) carbonate (Ag₂CO₃)
-
Trifluoroacetic acid (TFA)
Procedure:
-
To a pressure vessel, add this compound (1.0 equiv), iodobenzene (1.5 equiv), Pd(OAc)₂ (0.1 equiv), and Ag₂CO₃ (2.0 equiv).
-
Add trifluoroacetic acid as the solvent.
-
Seal the vessel and heat the mixture to 100 °C for 24 hours.
-
Cool the reaction to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane.
-
Combine the organic layers, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
References
Transformation of the Nitrile Group of 1-Boc-6-cyanoindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the chemical transformation of the nitrile group of 1-Boc-6-cyanoindole, a versatile intermediate in medicinal chemistry. The protocols outlined below describe three key transformations: reduction to a primary amine, hydrolysis to a carboxylic acid, and conversion to a tetrazole, yielding valuable building blocks for drug discovery programs.
Data Presentation: Summary of Transformations
The following table summarizes the key transformations of this compound, providing an overview of the reagents, reaction conditions, and expected outcomes.
| Transformation | Starting Material | Product | Reagents | Solvent | Temperature | Time (h) | Yield (%) |
| Reduction | This compound | 1-Boc-6-(aminomethyl)indole | Raney® Nickel, H₂ (50 psi), NH₃ in MeOH | Methanol | Room Temp. | 4 | ~85-95 |
| Hydrolysis | This compound | 1-Boc-indole-6-carboxylic acid | NaOH, H₂O₂ | Ethanol/Water | 80°C | 12 | ~70-80 |
| [2+3] Cycloaddition | This compound | 1-Boc-6-(1H-tetrazol-5-yl)indole | NaN₃, ZnCl₂ | DMF | 120°C | 24 | ~80-90 |
Experimental Protocols
Detailed methodologies for the key transformations of this compound are provided below.
Protocol 1: Reduction of this compound to 1-Boc-6-(aminomethyl)indole
This protocol describes the catalytic hydrogenation of the nitrile group to a primary amine using Raney® Nickel. The addition of ammonia helps to suppress the formation of secondary amine byproducts.
Materials:
-
This compound
-
Raney® Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia solution (7 N in methanol)
-
Hydrogen gas (H₂)
-
Celite®
-
Parr hydrogenation apparatus or similar
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Procedure:
-
To a Parr hydrogenation bottle, add this compound (1.0 eq).
-
Add methanol to dissolve the starting material.
-
Carefully add Raney® Nickel (approx. 50% by weight of the starting material) to the solution.
-
Add 7 N ammonia solution in methanol (2.0 eq).
-
Seal the Parr bottle and connect it to the hydrogenation apparatus.
-
Evacuate the bottle and purge with nitrogen gas three times.
-
Evacuate the bottle and purge with hydrogen gas three times.
-
Pressurize the bottle with hydrogen gas to 50 psi.
-
Stir the reaction mixture vigorously at room temperature for 4 hours, monitoring the hydrogen uptake.
-
Upon completion (monitored by TLC or LC-MS), carefully vent the hydrogen gas and purge the bottle with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product, 1-Boc-6-(aminomethyl)indole.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Safety Precautions: Raney® Nickel is pyrophoric when dry and should be handled with care, always kept wet. Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood.
Protocol 2: Hydrolysis of this compound to 1-Boc-indole-6-carboxylic acid
This protocol outlines the basic hydrolysis of the nitrile group to a carboxylic acid using sodium hydroxide and hydrogen peroxide.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, 1 M)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Slowly add hydrogen peroxide (3.0 eq) to the stirred solution at room temperature.
-
Heat the reaction mixture to 80°C and maintain for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
A precipitate of 1-Boc-indole-6-carboxylic acid will form.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the pure product.
Protocol 3: Conversion of this compound to 1-Boc-6-(1H-tetrazol-5-yl)indole
This protocol describes the [2+3] cycloaddition reaction between the nitrile group and sodium azide to form a tetrazole ring. The use of a Lewis acid catalyst such as zinc chloride can facilitate the reaction.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Zinc chloride (ZnCl₂)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Water
-
Ethyl acetate
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl, 1 M)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), sodium azide (1.5 eq), and zinc chloride (1.1 eq).
-
Add anhydrous DMF and stir the mixture under a nitrogen atmosphere.
-
Heat the reaction mixture to 120°C and maintain for 24 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the mixture with 1 M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1-Boc-6-(1H-tetrazol-5-yl)indole.
Safety Precautions: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with extreme care and use appropriate personal protective equipment. The reaction should be performed in a well-ventilated fume hood.
Visualizations
The following diagrams illustrate the experimental workflows for the described transformations.
Caption: Workflow for the reduction of this compound.
Caption: Workflow for the hydrolysis of this compound.
Caption: Workflow for the conversion of this compound to a tetrazole.
Application Notes and Protocols for the Scale-up Synthesis of 1-Boc-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the scale-up synthesis of 1-Boc-6-cyanoindole, a key intermediate in the development of various biologically active compounds. The protocols detailed below are designed for scalability, emphasizing cost-effectiveness and operational efficiency by minimizing chromatographic purifications.
Introduction
This compound is a valuable building block in medicinal chemistry. The Boc (tert-butyloxycarbonyl) protecting group on the indole nitrogen allows for selective functionalization at other positions of the indole ring, while the cyano group serves as a versatile handle for transformation into other functional groups such as amines, carboxylic acids, or tetrazoles. This versatility makes it a crucial intermediate in the synthesis of a wide range of therapeutic agents, including kinase inhibitors and serotonin receptor modulators. The successful scale-up of its synthesis is therefore a critical step in the drug development pipeline.
The following protocols describe a two-stage process for the synthesis of this compound, starting with the synthesis of 6-cyanoindole via the Leimgruber-Batcho method, followed by its N-Boc protection. The Leimgruber-Batcho synthesis is often preferred for larger scale operations over palladium-catalyzed methods due to considerations of cost and potential metal contamination.[1]
Synthetic Workflow
The overall synthetic scheme is a two-step process. First, 6-cyanoindole is synthesized from 4-methyl-3-nitrobenzonitrile. The subsequent step involves the protection of the indole nitrogen with a Boc group using di-tert-butyl dicarbonate.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 6-Cyanoindole
This protocol is adapted from the Leimgruber-Batcho indole synthesis.[1][2][3]
Materials:
-
4-Methyl-3-nitrobenzonitrile
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Acetic Acid
-
Iron powder
-
Dichloromethane or Ethyl Acetate
-
Celite or Hyflo
Procedure:
-
Enamine Formation:
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (1.0 equiv) in DMF, add N,N-dimethylformamide dimethyl acetal (1.25 equiv).
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The mixture will typically turn dark red.[1][2][3]
-
After completion, cool the reaction and remove the solvent under reduced pressure.
-
-
Reductive Cyclization:
-
Work-up and Isolation:
-
Upon completion, cool the reaction and filter it through a pad of Celite or Hyflo.[1][2]
-
Add ether or ethyl acetate to the filtrate and perform a liquid-liquid extraction.
-
Combine the organic layers, wash with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer in vacuo to yield crude 6-cyanoindole. For large-scale operations where column chromatography is not ideal, the crude product can be purified by recrystallization or reslurrying from an appropriate solvent system to achieve high purity.[4]
-
Quantitative Data Summary for 6-Cyanoindole Synthesis
| Parameter | Value | Reference |
| Starting Material | 4-Methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) | [2][3] |
| Reagent 1 | N,N-Dimethylformamide dimethyl acetal (15.24 g, 128.1 mmol) | [2][3] |
| Reagent 2 | Iron powder (33 g, 594 mmol) | [2][3] |
| Solvent 1 | N,N-Dimethylformamide (55 mL) | [2][3] |
| Solvent 2 | Ethanol (300 mL) / Acetic Acid (300 mL) | [2][3] |
| Expected Yield | ~48% | [1][2][3] |
| Purity | >98% after purification | [5] |
Protocol 2: Scale-up Synthesis of this compound
This protocol describes the N-Boc protection of 6-cyanoindole.[6]
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup:
-
In a suitable reactor, dissolve 6-cyanoindole (1.0 equiv) in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.1-1.2 equiv) and a catalytic amount of DMAP.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
-
Work-up and Isolation:
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
For scale-up, purify the crude this compound by recrystallization or slurrying in a suitable solvent (e.g., hexanes/ethyl acetate mixture) to avoid column chromatography.[4]
-
Quantitative Data Summary for this compound Synthesis
| Parameter | Value |
| Starting Material | 6-Cyanoindole (1.0 equiv) |
| Reagent 1 | Di-tert-butyl dicarbonate (1.1-1.2 equiv) |
| Catalyst | 4-Dimethylaminopyridine (catalytic) |
| Solvent | Anhydrous THF or DCM |
| Expected Yield | High (>90%) |
| Purity | >98% after purification |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
Scale-up Considerations and Process Optimization
For industrial-scale synthesis, several modifications to the laboratory protocols can be implemented to enhance efficiency, safety, and cost-effectiveness:
-
One-Pot Procedures: Combining multiple reaction steps without isolating intermediates can significantly reduce processing time and waste.[4]
-
Aqueous Work-ups: Simplifying work-up procedures by minimizing acid-base washes can streamline the process.[4]
-
Crystallization over Chromatography: Replacing chromatographic purification with crystallization or slurrying is crucial for large-scale production to reduce solvent consumption and cost.[4]
-
Solvent Selection: Choosing appropriate and recoverable solvents is essential for environmentally friendly and economical large-scale synthesis.
Logical Relationship Diagram
Caption: Logical flow from starting materials to the final pure product.
References
Troubleshooting & Optimization
Common side reactions in "1-Boc-6-cyanoindole" chemistry
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-6-cyanoindole. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during synthesis, purification, and deprotection.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of this compound
Q1: I am planning to synthesize this compound. What is a reliable synthetic route?
A common and effective method for the synthesis of this compound is the palladium-catalyzed cyanation of 1-Boc-6-bromoindole. This approach offers high reliability and benefits from well-established reaction protocols.[1]
Q2: I am observing low yields in my palladium-catalyzed cyanation reaction to form this compound. What are the potential causes and how can I troubleshoot this?
Low yields in the cyanation of 1-Boc-6-bromoindole can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. Ensure you are using an appropriate combination, such as Pd₂(dba)₃ with dppf or Pd(OAc)₂ with PPh₃.[1][2]
-
Cyanide Source: The choice and quality of the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) are crucial. Zinc cyanide is commonly used.[2][3]
-
Reaction Conditions: Ensure anhydrous conditions as water can affect the catalytic cycle. The reaction temperature, typically around 120 °C in a solvent like DMF or DMAc, should be carefully controlled.[1][2]
-
Inert Atmosphere: It is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation.[2]
Q3: I am seeing a significant amount of a side product that I suspect is a homocoupling product of my 1-Boc-6-bromoindole starting material. How can I minimize this?
Homocoupling is a common side reaction in palladium-catalyzed cross-coupling reactions. To minimize its formation:
-
Control Catalyst Loading: Using an optimal, and not excessive, amount of the palladium catalyst can help reduce homocoupling.
-
Slow Reagent Addition: In some cases, slow addition of the cyanide source can be beneficial.
-
Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired homocoupling.
Purification of this compound
Q4: My this compound is difficult to purify by silica gel column chromatography. The compound seems to streak or I get low recovery. What can I do?
Indole derivatives can be challenging to purify on silica gel due to the acidic nature of the stationary phase, which can cause streaking or degradation.[4] Here are some strategies to improve purification:
-
Neutralize the Silica Gel: Add a small amount of a non-polar amine, such as triethylamine (0.5-1%), to your eluent to neutralize the acidic sites on the silica gel.[4]
-
Optimize the Mobile Phase: A common mobile phase for indole derivatives is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC, aiming for an Rf value of 0.2-0.4 for the best separation.[4]
-
Dry Loading: To ensure a narrow band and better separation, consider using a dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the column.[4]
-
Alternative Stationary Phases: If issues persist, consider using a less acidic stationary phase like neutral alumina.[4]
Q5: My this compound product is a brownish color after synthesis. What is the cause and how can I remove the color?
A color change from off-white to brown in indole compounds is often an indicator of oxidation or the presence of colored impurities.[5] To decolorize your product:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Appropriate Storage: To prevent future degradation, store the purified this compound in a tightly sealed, amber-colored vial under an inert atmosphere and at a low temperature (-20°C for short-term, -80°C for long-term).[5]
Deprotection of this compound
Q6: What are the standard conditions for removing the Boc protecting group from this compound?
The most common method for Boc deprotection is treatment with a strong acid. Typical conditions include:
-
Trifluoroacetic Acid (TFA): A solution of TFA in a solvent like dichloromethane (DCM) is widely used.
-
Hydrochloric Acid (HCl): A solution of HCl in an organic solvent, such as 1,4-dioxane or diethyl ether, is also effective.
The reaction is typically fast and occurs at room temperature.[6]
Q7: I performed an acidic deprotection of this compound and my mass spectrometry results show a peak corresponding to my product +56 Da. What is this side product?
The mass increase of 56 Da is characteristic of tert-butylation, a common side reaction during the acidic deprotection of Boc-protected indoles. The tert-butyl cation generated during the cleavage of the Boc group is a potent electrophile that can alkylate the electron-rich indole ring.
Q8: How can I prevent the formation of the tert-butylated side product during deprotection?
The use of "scavengers" is highly recommended to prevent tert-butylation. Scavengers are nucleophilic compounds that are added to the reaction mixture to trap the tert-butyl cation. Common scavengers include:
-
Triisopropylsilane (TIS)
-
Thioanisole
-
Water
Q9: Are there any milder, non-acidic methods for Boc deprotection that could avoid side reactions?
Yes, several milder methods for Boc deprotection have been reported, which may be suitable for sensitive substrates:
-
Heating in Solvents like TFE or HFIP: Thermolytic deprotection can be achieved by heating the N-Boc compound in solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP). This can be accelerated with microwave irradiation.
-
Oxalyl Chloride in Methanol: This system provides a mild and selective method for N-Boc deprotection at room temperature.[1]
Stability and Handling
Q10: How should I store my this compound?
Like many indole derivatives, this compound can be sensitive to light, air, and heat. For optimal stability, it should be stored in a tightly sealed, amber vial under an inert atmosphere (argon or nitrogen) in a cool, dark place. For long-term storage, temperatures of -20°C to -80°C are recommended.[5]
Q11: What are the potential degradation pathways for this compound?
Based on the chemistry of 6-cyanoindole, the primary degradation pathways to be aware of are:
-
Oxidation: The electron-rich indole ring is susceptible to oxidation, which can lead to colored impurities.[5]
-
Hydrolysis of the Nitrile Group: Under strongly acidic or basic conditions, the cyano group can hydrolyze to a carboxamide or a carboxylic acid.[5]
-
Photodegradation: Exposure to light, especially UV radiation, can induce photochemical reactions.[5]
-
Thermal Degradation: Elevated temperatures can accelerate the degradation processes.[5]
Quantitative Data Summary
| Parameter | Method A: Leimgruber-Batcho Synthesis (for 6-cyanoindole)[1] | Method B: Palladium-Catalyzed Cyanation (Typical for Aryl Bromides)[1] |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 1-Boc-6-bromoindole |
| Key Reagents | DMF-DMA, Pyrrolidine, Fe, Acetic Acid | Pd Catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., dppf), Cyanide Source (e.g., Zn(CN)₂) |
| Overall Yield | ~48% | ~85-95% |
| Reaction Time | ~5 hours | ~12-24 hours |
| Max Temperature | 110 °C / Reflux | ~120 °C |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Experimental Protocols
Protocol 1: Synthesis of this compound via Palladium-Catalyzed Cyanation
This protocol is a general guideline based on established methods for the cyanation of N-protected 6-bromoindoles.[2]
Materials:
-
1-Boc-6-bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Acid-Catalyzed Deprotection of this compound
This protocol is a general procedure for the TFA-mediated deprotection of a Boc-protected indole.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS, scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add triisopropylsilane (TIS) as a scavenger (typically 5-10 vol%).
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution (typically 20-50 vol%).
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-4 hours).
-
Once complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 6-cyanoindole.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
Mandatory Visualizations
Caption: General experimental workflow for the synthesis and deprotection of this compound.
Caption: Troubleshooting decision tree for common issues in this compound chemistry.
References
Technical Support Center: Optimizing Reaction Conditions for 1-Boc-6-cyanoindole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis and optimization of 1-Boc-6-cyanoindole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in the synthesis of this important building block.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Synthesis of 6-Cyanoindole Precursor
Q1: I am experiencing a low yield in my synthesis of 6-cyanoindole. What are the potential causes and how can I improve it?
A1: Low yields in 6-cyanoindole synthesis can arise from several factors depending on the chosen synthetic route. Common methods include the Leimgruber-Batcho synthesis and palladium-catalyzed cyanation of 6-bromoindole.[1]
-
For Palladium-Catalyzed Cyanation:
-
Catalyst Inactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Choice: The choice of phosphine ligand is crucial. If you are experiencing low yields, consider screening different ligands.
-
Cyanide Source: The stoichiometry and choice of cyanide source (e.g., Zn(CN)₂, KCN) can impact the reaction. An excess of cyanide can sometimes inhibit the catalyst.
-
-
For Leimgruber-Batcho Synthesis:
-
Incomplete Reductive Cyclization: The reduction of the nitro group and subsequent cyclization is a critical step. Ensure the reducing agent (e.g., iron powder) is active and used in sufficient excess.[2] The reaction temperature and time should also be optimized.
-
Side Reactions: The harsh conditions of this multi-step synthesis can lead to the formation of byproducts. Careful monitoring by TLC or LC-MS is recommended to optimize each step.
-
Q2: My 6-cyanoindole product is difficult to purify. What are the recommended purification strategies?
A2: Purification of indole derivatives can be challenging due to their potential for degradation on silica gel.
-
Column Chromatography: Use a less acidic silica gel or add a small amount of a non-polar amine like triethylamine to the eluent to prevent streaking and degradation of the product on the column. A gradient elution with a hexane/ethyl acetate system is often effective.
-
Recrystallization: If the crude product is sufficiently pure, recrystallization from a suitable solvent system can be an effective purification method.
Boc Protection of 6-Cyanoindole
Q3: The Boc protection of my 6-cyanoindole is very slow or incomplete. What could be the issue?
A3: The indole nitrogen is known to be poorly nucleophilic, and this is exacerbated by the presence of the electron-withdrawing cyano group at the 6-position.[3] This low nucleophilicity can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).
-
Catalyst: The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction rate.[4]
-
Reaction Conditions: Increasing the reaction temperature and extending the reaction time may be necessary. Monitoring the reaction progress by TLC or LC-MS is crucial to determine the optimal conditions.
-
Base: While not always required, the addition of a non-nucleophilic base like triethylamine (TEA) can help to drive the reaction to completion by neutralizing any acidic byproducts.
Q4: I am observing the formation of multiple products during the Boc protection reaction. What are the possible side reactions?
A4: The formation of multiple products can be due to a few side reactions:
-
N,N-di-Boc Formation: Although less common with indoles, over-reaction, especially under forcing conditions, can potentially lead to the formation of a di-Boc protected product. Using a stoichiometric amount of Boc₂O can minimize this.[5]
-
Reaction with Other Functional Groups: If your starting material has other nucleophilic groups, they may also react with Boc₂O. However, for 6-cyanoindole, this is not a primary concern.
Data Presentation
The following tables summarize typical reaction conditions for the synthesis of 6-cyanoindole and the subsequent Boc protection. Please note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
Table 1: Comparison of Synthetic Routes to 6-Cyanoindole
| Parameter | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 6-Bromoindole |
| Key Reagents | DMF-DMA, Fe, Acetic Acid | Zn(CN)₂, Pd₂(dba)₃, dppf |
| Typical Temperature | 110 °C (step 1), Reflux (step 2) | 120 °C |
| Typical Reaction Time | 3 hours (step 1), 2 hours (step 2) | 12-24 hours |
| Reported Yield | Moderate (e.g., ~48%)[1] | Generally high |
Table 2: General Conditions for Boc Protection of Indoles
| Parameter | Condition 1 (Base-free) | Condition 2 (DMAP catalyzed) |
| Reagents | 6-Cyanoindole, Boc₂O | 6-Cyanoindole, Boc₂O, DMAP (cat.) |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Dichloromethane (DCM) or Acetonitrile |
| Temperature | Room Temperature to 40 °C | Room Temperature |
| Reaction Time | 12-48 hours (can be slow) | 2-12 hours |
| Typical Yield | Variable, depends on substrate | Generally good to excellent |
Experimental Protocols
Protocol 1: Synthesis of 6-Cyanoindole via Palladium-Catalyzed Cyanation (General Procedure)
This protocol is a representative example and may require optimization.
Materials:
-
6-Bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (0.6 equiv), Pd₂(dba)₃ (0.02 equiv), and dppf (0.08 equiv).
-
Add anhydrous DMAc to the flask.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with additional ethyl acetate.
-
Wash the combined filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford 6-cyanoindole.[1]
Protocol 2: Synthesis of this compound (General Procedure)
This protocol is a general guideline and optimization may be required.
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 6-cyanoindole (1.0 equiv) in anhydrous DCM, add DMAP (0.1 equiv) and Boc₂O (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction time can vary from a few hours to overnight depending on the reaction scale and purity of the starting material.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for the Boc protection of 6-cyanoindole.
References
Preventing byproduct formation in "1-Boc-6-cyanoindole" reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Boc-6-cyanoindole. The information is designed to help prevent the formation of common byproducts and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed in reactions involving this compound?
A1: The most frequently encountered byproducts in reactions with this compound stem from the reactivity of the nitrile group and the indole core itself. These include:
-
Hydrolysis of the nitrile group: This is a common issue, leading to the formation of 1-Boc-6-carboxamidoindole or 1-Boc-6-carboxyindole. This can be catalyzed by acidic or basic conditions, especially in the presence of water.[1][2][3][4]
-
Deprotection of the Boc group: The tert-butyloxycarbonyl (Boc) protecting group can be labile under acidic conditions, leading to the formation of 6-cyanoindole as a byproduct.[5][6][7]
-
Polymerization of the indole ring: Strong acidic conditions can protonate the indole ring, making it susceptible to polymerization.[2]
-
N-Alkylation vs. C-Alkylation: In reactions involving alkylating agents, a mixture of N-alkylated and C-alkylated products can be formed.[2]
Q2: How can I prevent the hydrolysis of the nitrile group on my this compound?
A2: To minimize the hydrolysis of the nitrile group to the corresponding amide or carboxylic acid, the following precautions are recommended:
-
Use anhydrous conditions: Ensure that all solvents and reagents are thoroughly dried before use, as water is a key reagent for hydrolysis.[2]
-
Control pH: Avoid prolonged exposure to strong acidic or basic conditions. If such conditions are necessary for the reaction, neutralize the reaction mixture promptly during work-up.[2]
-
Optimize reaction time and temperature: Shorter reaction times and lower temperatures can help to reduce the extent of hydrolysis.[2] Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to avoid unnecessarily long reaction times.[2][8]
Q3: I am observing premature deprotection of the Boc group. What conditions can I use for subsequent reactions to keep it intact?
A3: The Boc group is sensitive to acidic conditions. To maintain the Boc protection during subsequent reactions, consider the following:
-
Avoid strong acids: Whenever possible, use non-acidic or mildly acidic reaction conditions.
-
Use buffered solutions: During aqueous work-up, the use of a buffered solution can help to maintain a pH that is not detrimental to the Boc group.
-
Alternative protecting groups: If acidic conditions are unavoidable for a particular transformation, consider switching to a more acid-stable protecting group for the indole nitrogen, such as a tosyl (Ts) or benzyl (Bn) group.[8]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Formation of a more polar byproduct, confirmed to be 1-Boc-6-carboxyindole or 1-Boc-6-carboxamidoindole. | Hydrolysis of the nitrile group due to the presence of water and/or acidic/basic conditions.[1][2][3] | - Ensure all glassware is oven-dried and solvents are anhydrous. - If the reaction requires acidic or basic conditions, minimize reaction time and temperature. - Promptly neutralize the reaction mixture upon completion.[2] - Consider using a buffered work-up procedure.[2] |
| Appearance of 6-cyanoindole in the crude product. | Unintended deprotection of the Boc group, likely due to acidic conditions.[5][6] | - Avoid strong acids in the reaction or work-up. - If an acid is required, consider using a milder Lewis acid.[2] - For purification by column chromatography, consider neutralizing the silica gel with a small amount of a non-polar amine like triethylamine in the eluent.[8] |
| Low overall yield and presence of insoluble, high molecular weight material. | Polymerization of the indole ring. | - Avoid strong acids.[2] - Optimize the reaction temperature to the minimum required for the desired transformation.[2] |
| A mixture of isomers is obtained after an alkylation reaction. | Competing N-alkylation and C-alkylation of the indole ring. | - The choice of base and solvent can significantly influence the regioselectivity of alkylation. A thorough literature search for similar indole alkylations is recommended to find optimized conditions. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 1-Boc-6-bromoindole
This protocol describes a general procedure for the synthesis of this compound from 1-Boc-6-bromoindole using a palladium catalyst.
Materials:
-
1-Boc-6-bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In an oven-dried Schlenk flask, combine 1-Boc-6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), Pd₂(dba)₃ (0.02 eq), and dppf (0.08 eq).[9]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMAc via syringe.[9]
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.[9]
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.[9]
-
Monitor the reaction progress by TLC or LC-MS.[9]
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[9]
-
Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate.[9][10]
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.[8][9]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
Protocol 2: Deprotection of this compound
This protocol outlines a common method for the removal of the Boc protecting group.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound in dichloromethane.
-
Add trifluoroacetic acid (typically 20-50% v/v) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. The reaction is usually complete within 1-2 hours.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude 6-cyanoindole, which can be further purified by column chromatography or recrystallization.
Data Presentation
Table 1: Comparison of Synthetic Routes to 6-Cyanoindole
| Parameter | Leimgruber-Batcho Synthesis | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 6-Bromoindole |
| Key Reagents | DMF-DMA, Pyrrolidine, Fe, Acetic Acid | Pd₂(dba)₃, dppf, Zn(CN)₂ |
| Overall Yield | 48% | ~85-95% (Typical) |
| Total Reaction Time | ~5 hours | ~12-24 hours |
| Max Temperature | 110 °C / Reflux | ~120 °C |
| Catalyst | None (Stoichiometric Iron) | Palladium |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
Data summarized from a comparative guide on the synthesis of 6-cyanoindole.[9]
Visualizations
Caption: Workflow for the Palladium-Catalyzed Synthesis of this compound.
Caption: Troubleshooting Logic for Byproduct Formation in this compound Reactions.
References
- 1. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 1-Boc-6-cyanoindole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 1-Boc-6-cyanoindole synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data-driven insights to address common challenges encountered during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in the synthesis of this compound?
Low yields can stem from several factors, including incomplete Boc protection of the 6-cyanoindole, degradation of the indole ring, suboptimal reaction conditions for the cyanation step, and challenges during purification. For the Boc protection, the low nucleophilicity of the indole nitrogen can be a significant hurdle.[1][2] In the case of palladium-catalyzed cyanation of a 6-haloindole precursor, catalyst deactivation, poor solubility of reagents, or side reactions can reduce the yield.[3]
Q2: I am observing multiple spots on my TLC after the Boc protection step. What are the likely side products?
The formation of multiple products can be due to incomplete reaction, leaving unreacted 6-cyanoindole. Another possibility is the formation of N,N-di-Boc protected indole, although this is less common with indoles.[1] Side reactions can also occur if other nucleophilic groups are present in the molecule.[1] Careful control of stoichiometry and reaction time is crucial to minimize these side products.
Q3: Is the Boc protecting group on the indole nitrogen stable?
Boc-protected indoles are known to be less stable than typical Boc-protected amines and can be cleaved under relatively mild conditions.[4] For instance, heating with carbonate or even warming during solvent evaporation on a rotovap at 40°C has been reported to cause deprotection.[4] Therefore, it is important to handle the product with care and avoid harsh acidic or thermal conditions during workup and purification.
Q4: What is the best method to purify this compound?
Purification of indole derivatives can be challenging due to their potential for degradation on silica gel.[3] Column chromatography on silica gel using a non-polar eluent system (e.g., hexane/ethyl acetate) is a common method.[3] To prevent degradation on the column, it is advisable to use a less acidic silica gel or to add a small amount of a non-polar amine like triethylamine to the eluent.[3] Recrystallization can also be an effective purification technique.[5]
Troubleshooting Guides
Part 1: Synthesis of 6-Cyanoindole Core
This section focuses on troubleshooting the synthesis of the 6-cyanoindole precursor, commonly prepared via palladium-catalyzed cyanation of 6-bromoindole.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low to No Yield | Inactive palladium catalyst. | Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.[3] Consider screening different palladium catalysts and ligands.[3] |
| Low reaction temperature. | The reaction temperature is critical; if it's too low, the reaction may not proceed. For palladium-catalyzed cyanation of 6-bromoindole, temperatures around 120°C are often used.[3] | |
| Poor quality of cyanide source. | Use a high-purity cyanide source like zinc cyanide (Zn(CN)₂). The stoichiometry should be carefully optimized, as excess cyanide can inhibit the catalyst.[3] | |
| Significant Side Product Formation | Homocoupling of the starting 6-bromoindole. | Carefully control the catalyst loading and the rate of reagent addition to minimize this common side reaction.[3] |
| Reaction at other positions of the indole ring. | While starting with a 6-haloindole directs regioselectivity, side reactions can still occur. Ensure the indole nitrogen is protected if you are not proceeding directly to the Boc-protection step.[3] |
Part 2: Boc Protection of 6-Cyanoindole
This section addresses common issues encountered during the N-Boc protection of 6-cyanoindole.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Failed Reaction | Low nucleophilicity of the indole nitrogen. | Indoles are poorly nucleophilic, which can lead to slow or incomplete reactions with di-tert-butyl dicarbonate (Boc₂O).[1][2] The use of a catalyst like 4-dimethylaminopyridine (DMAP) can improve the reaction rate. |
| Inappropriate base or solvent. | While not always necessary, a base like triethylamine (TEA) or sodium hydroxide (NaOH) can be used to neutralize acidic byproducts.[1] Solvents such as tetrahydrofuran (THF), acetonitrile, or dichloromethane are commonly used.[1][6] | |
| Poor solubility of 6-cyanoindole. | Ensure the starting material is fully dissolved in the chosen solvent.[1] | |
| Product Degradation (Loss of Boc group) | Acidic conditions during workup. | Avoid acidic workup conditions. A gentle quench with water and extraction is usually sufficient.[7] |
| High temperatures during purification. | Avoid excessive heating during solvent evaporation.[4] When performing column chromatography, do not let the column run dry, as this can generate heat. | |
| Difficult Purification | Co-elution of product and Boc₂O. | Excess Boc₂O can be removed by quenching the reaction with a nucleophilic amine or by using a scavenger resin during workup.[2] |
| Streaking or degradation on silica gel column. | Neutralize the silica gel with triethylamine in the eluent.[3] Consider alternative purification methods like recrystallization.[5] |
Experimental Protocols
Protocol 1: Synthesis of 6-Cyanoindole via Palladium-Catalyzed Cyanation of 6-Bromoindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Boc-6-bromoindole (1.0 eq)
-
Zinc cyanide (Zn(CN)₂) (0.6 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
Triphenylphosphine (PPh₃) (0.1 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-6-bromoindole, zinc cyanide, palladium(II) acetate, and triphenylphosphine.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound.[3]
Protocol 2: Boc Protection of 6-Cyanoindole
This protocol describes a general procedure for the Boc protection of 6-cyanoindole.
Materials:
-
6-Cyanoindole (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.5 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq, catalytic)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve 6-cyanoindole in the chosen solvent (DCM or THF) in a round-bottom flask.
-
Add DMAP to the solution.
-
Add Boc₂O to the reaction mixture at room temperature.
-
Stir the reaction for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding water or saturated aqueous NaHCO₃ solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) or recrystallization to yield this compound.[6]
Data Presentation
Table 1: Comparison of Reaction Conditions for Palladium-Catalyzed Cyanation
| Catalyst/Ligand | Cyanide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂/PPh₃ | Zn(CN)₂ | DMF | 120 | 12-24 | ~85-95 (Typical)[8] |
| Pd₂(dba)₃/dppf | Zn(CN)₂ | DMAc | 120 | 12-24 | High (Not specified) |
Table 2: Influence of Base on Boc Protection of Amines
| Amine Substrate | Base | Solvent | Time | Yield (%) | Reference |
| Various amines | DMAP (cat.) | Dichloromethane | 2 h | 87 | [6] |
| General amines | Triethylamine | Dichloromethane | 12 h | High (Not specified) | [] |
| General amines | Sodium hydroxide | Dioxane/Water | - | High (Not specified) | [] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. 6-CYANO-1H-INDOLE, N-BOC PROTECTED 98 synthesis - chemicalbook [chemicalbook.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 1-Boc-6-cyanoindole
Welcome to the technical support center for the purification of 1-Boc-6-cyanoindole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from the starting materials, side reactions, or degradation of the product. These may include:
-
Unreacted 6-bromoindole: If the synthesis involves a palladium-catalyzed cyanation of 1-Boc-6-bromoindole.[1]
-
Homocoupling products: Dimerization of the starting haloindole can occur as a side reaction.[1]
-
De-Boc'd 6-cyanoindole: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions and can be cleaved during the reaction or purification, especially on standard silica gel.
-
Positional isomers: Depending on the synthetic route, other cyanoindole isomers might be formed.[2]
-
Oxidation products: Indole rings are susceptible to oxidation, which can lead to colored impurities.[3]
Q2: My purified this compound is an off-white or yellowish color. Is this normal, and how can I decolorize it?
A2: A pale yellow color can be common for cyanoindole derivatives. However, a more intense coloration, such as brown, often indicates the presence of impurities, likely from oxidation or degradation.[3] To decolorize the product, you can try recrystallization with the addition of a small amount of activated charcoal. The charcoal can adsorb colored impurities, which are then removed by hot filtration.[4][5]
Q3: What are the recommended storage conditions for this compound to maintain its purity?
A3: To ensure the long-term stability and purity of this compound, it should be stored in a tightly sealed container, protected from light and air.[3] For optimal preservation, storage at low temperatures is recommended:
-
Short-term (up to 1 month): -20°C
-
Long-term (up to 6 months): -80°C[3]
If the compound is in solution, use anhydrous solvents and store at -20°C for up to one month or -80°C for up to six months. It is advisable to aliquot the solution to avoid repeated freeze-thaw cycles.[3]
Troubleshooting Guides
Column Chromatography
Problem 1: Low yield or loss of product during column chromatography.
-
Possible Cause: The acidic nature of standard silica gel can cause the cleavage of the acid-labile Boc protecting group, leading to the formation of the more polar 6-cyanoindole, which may behave differently on the column or be lost during workup.
-
Troubleshooting Steps:
-
Neutralize the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent containing 1-2% triethylamine (TEA) or another suitable base. This will neutralize the acidic sites on the silica.[1] You can also add 0.5-1% TEA to the mobile phase during elution.
-
Use an Alternative Stationary Phase: Consider using neutral alumina as the stationary phase, which is less acidic than silica gel.
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to determine an optimal solvent system that provides good separation and an Rf value between 0.2 and 0.4 for the this compound.[6] Common solvent systems include gradients of ethyl acetate in hexane.[1]
-
Problem 2: Poor separation of this compound from impurities.
-
Possible Cause: The polarity of the mobile phase may be too high or too low, or the column may be overloaded or poorly packed.
-
Troubleshooting Steps:
-
Optimize the Mobile Phase: Test various solvent mixtures using TLC to find the best separation. A shallower gradient during elution can improve the resolution of closely eluting compounds.[6]
-
Reduce Sample Load: Overloading the column leads to poor separation. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100.[6]
-
Ensure Proper Column Packing: Pack the column carefully to avoid air bubbles or channels, which can lead to streaking and poor separation.[6] Dry loading the sample onto a small amount of silica gel can also improve band sharpness.[6]
-
Recrystallization
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solute is coming out of the solution at a temperature above its melting point, or the concentration of impurities is too high.[4][5]
-
Troubleshooting Steps:
-
Use a Different Solvent System: A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.[4] Experiment with different solvents or solvent mixtures.
-
Lower the Crystallization Temperature: Ensure the solution cools slowly to allow for crystal nucleation.
-
Preliminary Purification: If the crude product is highly impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.[5]
-
Problem 2: Low recovery of the product after recrystallization.
-
Possible Cause: Using too much solvent, or the compound is too soluble in the chosen solvent even at low temperatures.[4]
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent required to dissolve the crude product completely.
-
Cool Thoroughly: After slow cooling to room temperature, place the flask in an ice bath to maximize crystal formation.[5]
-
Change the Solvent: If the compound remains too soluble, a different solvent or a co-solvent system is necessary.
-
High-Performance Liquid Chromatography (HPLC)
Problem 1: Tailing or broad peaks during HPLC analysis.
-
Possible Cause: Strong interaction between the compound and the stationary phase, or secondary interactions with residual silanols on the column.
-
Troubleshooting Steps:
-
Modify the Mobile Phase: Adding a small amount of a modifier like trifluoroacetic acid (TFA) or formic acid can improve peak shape for acidic and neutral compounds. For basic compounds, an amine modifier might be necessary.
-
Use an End-Capped Column: Employ a high-quality, end-capped C18 column to minimize interactions with free silanol groups.
-
Optimize Gradient and Flow Rate: Adjusting the gradient slope and flow rate can sometimes improve peak symmetry.
-
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Typical Purity | Advantages | Disadvantages |
| Column Chromatography (Neutralized Silica) | >95% | Good for large quantities, cost-effective. | Can be time-consuming, potential for Boc group cleavage if not properly neutralized. |
| Recrystallization | >98% (if successful) | Highly cost-effective, scalable, can yield very pure product. | Not always successful, depends on solubility properties, can have lower recovery. |
| Preparative HPLC | >99% | Highest purity achievable, good for small to medium scales. | More expensive, requires specialized equipment, lower throughput. |
Table 2: Representative TLC and HPLC Conditions
| Technique | Stationary Phase | Mobile Phase / Eluent | Typical Rf / Retention Time |
| TLC | Silica Gel | Hexane:Ethyl Acetate (4:1) | ~0.6 |
| TLC | Silica Gel | Petroleum Ether:Ethyl Acetate (20:1) | ~0.41 |
| HPLC | C18 Reversed-Phase | Gradient of Acetonitrile in Water (with 0.1% Formic Acid) | Dependent on specific gradient and column |
Note: Rf values are approximate and can vary based on the specific TLC plate and conditions.[6]
Experimental Protocols
Protocol 1: Column Chromatography with Neutralized Silica Gel
-
Preparation of Neutralized Silica: Prepare a slurry of silica gel in the initial, least polar solvent mixture (e.g., 95:5 hexane:ethyl acetate) containing 1% triethylamine.
-
Column Packing: Carefully pour the slurry into the column, ensuring even packing without air bubbles. Allow the silica to settle and drain the excess solvent to just above the silica bed.
-
Sample Loading (Dry Loading): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting with the initial non-polar solvent mixture. Gradually increase the polarity of the mobile phase (e.g., to 90:10, 85:15 hexane:ethyl acetate) to elute the product.
-
Fraction Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure.[6]
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Common solvents to try include ethanol, isopropanol, ethyl acetate, and mixtures with hexane or water.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot recrystallization solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the solution.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Protocol 3: Preparative HPLC
-
Instrumentation: A preparative HPLC system with a UV detector and a C18 reversed-phase column.
-
Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
-
Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent, such as a mixture of the mobile phase components.
-
Purification: Equilibrate the column with the initial mobile phase conditions. Inject the sample and run a linear gradient of increasing mobile phase B to elute the compound.
-
Fraction Collection: Collect fractions based on the UV chromatogram and analyze for purity.
-
Product Isolation: Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation.
Mandatory Visualization
Caption: Experimental workflow for the purification and analysis of this compound.
Caption: Troubleshooting logic for low yield in column chromatography of this compound.
References
Stability issues with "1-Boc-6-cyanoindole" under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1-Boc-6-cyanoindole, particularly under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound appears to be degrading during my reaction in an acidic medium. What are the likely reasons for this instability?
A1: this compound possesses two primary points of instability under acidic conditions:
-
Acid-Labile N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group attached to the indole nitrogen is designed to be removed under acidic conditions. The electron-withdrawing nature of the 6-cyano group makes the indole ring electron-deficient, which can increase the lability of the N-Boc group compared to Boc-protected amines.
-
Hydrolysis of the Cyano Group: The nitrile (-CN) functionality at the 6-position of the indole ring can undergo acid-catalyzed hydrolysis. This reaction typically proceeds first to a carboxamide and then to a carboxylic acid, leading to the formation of 1-Boc-indole-6-carboxamide and subsequently 1-Boc-indole-6-carboxylic acid as impurities.[1]
Q2: I am trying to deprotect this compound using standard acidic conditions (e.g., TFA in DCM), but I am observing significant side product formation. What are these side products and how can I avoid them?
A2: A common side reaction during the acidic deprotection of Boc groups is the formation of a reactive tert-butyl cation (tBu⁺).[2] This electrophile can then alkylate the electron-rich indole nucleus, a reaction known as tert-butylation. While the 6-cyano group is electron-withdrawing, the indole ring remains susceptible to this side reaction. To minimize the formation of these tert-butylated indole byproducts, it is crucial to use "scavengers" in the deprotection reaction mixture. Scavengers are nucleophilic species that trap the tert-butyl cation before it can react with your product.
Commonly used scavengers include:
-
Triethylsilane (TES)
-
Thioanisole
-
Water
Q3: What are the signs of this compound degradation, and how can I monitor the stability of my compound during an experiment?
A3: Visual signs of degradation of the parent compound, 6-cyanoindole, include a color change from off-white or pale yellow to brown, which is often due to oxidation.[1] For this compound, the most reliable methods for monitoring its stability and detecting degradation products are analytical techniques such as:
-
Thin-Layer Chromatography (TLC): A quick method to visualize the consumption of the starting material and the appearance of new, more polar spots which could correspond to the deprotected indole or hydrolyzed products.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides accurate monitoring of the disappearance of the starting material and the formation of products and byproducts, confirming their molecular weights.
Q4: Are there milder alternatives to strong acids like TFA for the deprotection of this compound?
A4: Yes, if your substrate is sensitive to strong acids, several milder deprotection strategies can be employed:
-
Lewis Acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effectively cleave the Boc group under non-protic conditions.
-
Milder Protic Acids: Conditions such as aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) can be used.
-
Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent may be sufficient to remove the Boc group without the need for an acid catalyst.
Troubleshooting Guides
Issue 1: Incomplete or Slow Boc Deprotection
| Possible Cause | Recommended Solution |
| Insufficient acid strength or concentration. | Gradually increase the acid concentration or consider using a stronger acid (e.g., switch from 20% TFA in DCM to 50% or neat TFA). |
| Low reaction temperature. | Allow the reaction to warm to room temperature or gently heat if the substrate is stable at higher temperatures. |
| Steric hindrance around the Boc group. | Prolong the reaction time and monitor closely by TLC or LC-MS. |
| Poor solubility of the starting material. | Choose a solvent in which the this compound is more soluble. |
Issue 2: Formation of Multiple Unidentified Byproducts
| Possible Cause | Recommended Solution |
| Tert-butylation of the indole ring. | Add a scavenger such as triethylsilane (TES) or thioanisole to the reaction mixture to trap the tert-butyl cation. |
| Degradation of the indole nucleus under harsh acidic conditions. | Use milder deprotection conditions, such as a Lewis acid (e.g., ZnBr₂) or a milder protic acid (e.g., phosphoric acid). |
| Hydrolysis of the cyano group. | Use anhydrous conditions and minimize the exposure time to the acidic reagent. If water is formed during the reaction, consider using a drying agent. |
Quantitative Data on Stability
Table 1: Forced Degradation of 6-Cyanoindole Under Various Stress Conditions [1]
| Stress Condition | Reagent/Parameters | Time | Potential Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours at 60°C | 6-Carboxamidoindole, Indole-6-carboxylic acid |
| Basic Hydrolysis | 0.1 M NaOH | 8 hours at 60°C | 6-Carboxamidoindole, Indole-6-carboxylic acid |
| Oxidation | 3% H₂O₂ | 24 hours at RT | Oxindole derivatives |
| Thermal Degradation | Solid state | 48 hours at 105°C | Various unspecified degradation products |
| Photolytic Degradation | UV light (254 nm) | 48 hours | Various unspecified degradation products |
Note: This data is for the parent indole, 6-cyanoindole. The presence of the N-Boc group will also introduce the instability of this protecting group under acidic conditions.
Experimental Protocols
Protocol 1: Standard Boc Deprotection using Trifluoroacetic Acid (TFA)
-
Dissolution: Dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M.
-
Scavenger Addition (Optional but Recommended): Add a scavenger such as triethylsilane (1.1-1.5 equivalents).
-
Acid Addition: Cool the solution to 0 °C in an ice bath. Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 20-50% v/v).
-
Reaction: Stir the reaction mixture at 0 °C to room temperature. Monitor the progress of the reaction by TLC or LC-MS (typically complete within 30 minutes to 4 hours).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with a solvent like toluene or DCM (3 times) to ensure complete removal of residual acid. The product will be the trifluoroacetate salt of 6-cyanoindole.
Protocol 2: Monitoring Degradation by HPLC
A stability-indicating HPLC method is crucial for assessing the purity of this compound and detecting any degradation products.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% TFA.
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Gradient: A typical gradient would be to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute all components.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.
Visualizations
References
Technical Support Center: Troubleshooting Incomplete Boc Deprotection of 1-Boc-6-cyanoindole
Welcome to the technical support center for the deprotection of 1-Boc-6-cyanoindole. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from this electron-deficient indole. Incomplete deprotection can result in low yields, difficult purification, and delays in your synthetic workflow. This guide provides troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to assist you in achieving clean and efficient deprotection.
Troubleshooting Guide
This section addresses specific issues that may arise during the Boc deprotection of this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Incomplete or Sluggish Deprotection
Question: My deprotection reaction of this compound using standard trifluoroacetic acid (TFA) in dichloromethane (DCM) is slow or does not go to completion. What are the potential causes and how can I resolve this?
Answer: Incomplete or slow deprotection of this compound can be due to several factors, even though the Boc group on electron-deficient indoles is generally considered labile.[1]
-
Insufficient Acid Strength or Concentration: The concentration of TFA may be too low for efficient cleavage.[1][2]
-
Low Reaction Temperature: Running the reaction at 0°C or below can significantly slow down the reaction rate.[1]
-
Inadequate Reaction Time: While many deprotections are complete within 1-2 hours, some substrates may require longer exposure to the acidic conditions.[2][3]
Recommended Solutions:
-
Increase Acid Concentration or Temperature: You can gradually increase the concentration of TFA in DCM. If the reaction is being performed at a low temperature, consider allowing it to warm to room temperature.[1] For stubborn reactions, using neat TFA for a shorter duration might be effective, but monitor carefully for potential side reactions.[1]
-
Use a Stronger Acid System: A solution of hydrogen chloride (HCl) in an organic solvent like dioxane or ethyl acetate can be a more potent alternative to TFA/DCM.[1][3][4]
-
Prolong the Reaction Time: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time as needed.[3][5]
Issue 2: Formation of Side Products
Question: I am observing the formation of unexpected byproducts during the deprotection of this compound. How can I prevent this?
Answer: The generation of the reactive tert-butyl cation during acidic deprotection can lead to side reactions, particularly the alkylation of the electron-rich indole ring.
Recommended Solutions:
-
Use Scavengers: The addition of "scavengers" to the reaction mixture can trap the tert-butyl cation.[6] Common scavengers include triisopropylsilane (TIS) or thioanisole.[6]
-
Consider Milder Deprotection Methods: If side reactions persist, switching to a milder deprotection method can be beneficial.
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of my Boc deprotection reaction?
A1: Thin-Layer Chromatography (TLC) is a quick and effective method. The deprotected 6-cyanoindole is typically more polar than the starting this compound, resulting in a lower Rf value.[1] Staining the TLC plate with ninhydrin can help visualize the newly formed free amine.[1] For more precise monitoring, LC-MS can be used to track the disappearance of the starting material and the appearance of the product.[5]
Q2: Are there alternative, milder methods for deprotecting this compound if my compound is sensitive to strong acids?
A2: Yes, several milder alternatives to strong acids like TFA and HCl exist.
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) in a solvent like dichloromethane can effectively cleave the Boc group under non-protic conditions.[1]
-
Thermal Deprotection: In some cases, heating the Boc-protected indole in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can lead to deprotection without the need for acid.[7] Microwave-assisted thermal deprotection can significantly accelerate this process.[7]
-
Other Mild Reagents: For highly sensitive substrates, methods like using oxalyl chloride in methanol have been reported for N-Boc deprotection.[8]
Q3: How should I work up my Boc deprotection reaction?
A3: The workup procedure depends on the deprotection method used.
-
For TFA/DCM: The volatiles can be removed in vacuo.[9] If the resulting trifluoroacetate salt is not desired, a basic workup with a mild base like saturated sodium bicarbonate (NaHCO₃) solution followed by extraction with an organic solvent can be performed, provided the product is not water-soluble.[4]
-
For HCl in Dioxane: The product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a solvent like diethyl ether.[1]
Comparative Data on Deprotection Methods
The following table summarizes common conditions for Boc deprotection applicable to substrates like this compound, with representative outcomes based on literature for similar compounds.
| Method | Reagent/Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Standard Acidic | 20-50% TFA in DCM | 0 - Room Temp | 1 - 4 | >90 | Most common method. May require optimization of time and temperature.[3][9] |
| Stronger Acidic | 4M HCl in 1,4-Dioxane | Room Temp | 1 - 4 | >95 | A more potent alternative to TFA/DCM.[1][3] |
| Lewis Acid | ZnBr₂ in DCM | Room Temp | 2 - 8 | 85-95 | Good for substrates sensitive to protic acids.[1] |
| Thermal (Microwave) | TFE or HFIP | Reflux | 0.5 - 2 | >95 | An acid-free method. HFIP is generally more reactive than TFE.[7] |
| Mild Protic Acid | p-Toluenesulfonic acid (pTSA) in EtOH | Room Temp | 6 - 12 | 80-90 | A milder acidic alternative. |
Experimental Protocols
Protocol 1: Deprotection using TFA in DCM
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50% v/v).
-
Stir the mixture at room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The crude product can be used as the trifluoroacetate salt or neutralized with a mild base and extracted.
Protocol 2: Deprotection using HCl in Dioxane
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent.
-
Add a 4M solution of HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 to 4 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt.[1]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether.[1]
Protocol 3: Deprotection using Zinc Bromide
-
Dissolve this compound (1 equivalent) in dichloromethane (DCM).
-
Add zinc bromide (ZnBr₂) (approximately 2-4 equivalents) to the solution.
-
Stir the mixture at room temperature until the reaction is complete as monitored by TLC or LC-MS.
-
Quench the reaction with an aqueous solution of a chelating agent like EDTA or a mild base.
-
Extract the product with an organic solvent.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
Technical Support Center: Synthesis of 1-Boc-6-cyanoindole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Boc-6-cyanoindole. Our aim is to help you identify and manage common impurities and challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
A1: The most common impurities can be categorized into three groups:
-
Starting Material Impurities: Residual 6-cyanoindole due to incomplete reaction during the Boc-protection step.
-
Side-Product Impurities: These can include hydrolysis of the nitrile group to form 1-Boc-6-carboxamidoindole or 1-Boc-6-carboxyindole, especially if moisture is present.
-
Process-Related Impurities: Impurities from preceding steps, such as regioisomers from the initial indole synthesis, may carry over. Additionally, partial deprotection of the Boc group during workup or purification can lead to the reappearance of 6-cyanoindole.
Q2: My reaction to form 6-cyanoindole before the Boc-protection step is giving a low yield. What are the likely causes?
A2: Low yields in 6-cyanoindole synthesis, often performed via methods like the Leimgruber-Batcho or palladium-catalyzed cyanation, can stem from several factors. These include incomplete reaction, degradation of the product, or the formation of side products. Careful monitoring of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine if the starting material is being consumed and if significant side products are forming. General strategies to improve yield include optimizing reaction temperature, time, and reagent stoichiometry, as well as ensuring the purity of starting materials and solvents.
Q3: The Boc-protection of my 6-cyanoindole is sluggish and incomplete. How can I improve this?
A3: Indoles are known to be poorly nucleophilic, which can lead to slow reactions with di-tert-butyl dicarbonate (Boc)₂O.[1] To improve the reaction rate and achieve complete conversion, consider the following:
-
Use a catalyst: A catalytic amount of 4-(dimethylamino)pyridine (DMAP) is often used to accelerate the reaction.
-
Choice of base and solvent: Ensure you are using an appropriate base (like triethylamine or diisopropylethylamine) and an anhydrous aprotic solvent (such as THF, DCM, or acetonitrile).
-
Increase temperature: Gently heating the reaction mixture may improve the reaction rate, but this should be monitored carefully to avoid potential side reactions.
Q4: I am seeing a new spot on my TLC that is more polar than my product. What could it be?
A4: A more polar spot on the TLC is often indicative of a more polar impurity. In the context of this compound synthesis, this could be:
-
6-Cyanoindole: The starting material is more polar than the N-Boc protected product.
-
Hydrolysis products: 1-Boc-6-carboxamidoindole or 1-Boc-6-carboxyindole are more polar due to the presence of the amide or carboxylic acid group, respectively.
-
Oxidation products: Indoles can be susceptible to air oxidation, which may lead to colored and more polar degradation products.[2]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound | Incomplete reaction during Boc protection. | - Ensure anhydrous conditions.- Use a catalytic amount of DMAP.- Increase the stoichiometry of (Boc)₂O.- Optimize reaction time and temperature. |
| Product loss during workup or purification. | - Use a milder workup procedure, avoiding strong acids.- Optimize column chromatography conditions (e.g., use a less acidic silica gel or add a small amount of triethylamine to the eluent).[3] | |
| Presence of residual 6-cyanoindole | Incomplete Boc protection. | - See "Low yield" solutions.- Re-subject the isolated material to the Boc protection conditions. |
| Premature deprotection of the Boc group. | - Avoid acidic conditions during workup and purification.[3][4] The Boc group is labile in strong acids like TFA or HCl.[3][4]- Use a neutral or slightly basic aqueous wash. | |
| Formation of 1-Boc-6-carboxamidoindole or 1-Boc-6-carboxyindole | Presence of water in the reaction mixture. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Hydrolysis during workup. | - Minimize the duration of aqueous workup steps.- Use cooled solutions for washing. | |
| Formation of unknown, colored impurities | Oxidation of the indole ring. | - Degas solvents before use.- Maintain an inert atmosphere throughout the reaction and workup.[2] |
| Side reactions from starting materials used to synthesize 6-cyanoindole. | - Ensure the purity of the starting 6-cyanoindole before proceeding with the Boc protection. |
Quantitative Data
The following table presents representative data for the synthesis of 6-cyanoindole via two common methods, which is the precursor to this compound. The subsequent Boc protection step is expected to proceed in high yield (>90%) under optimized conditions.
| Parameter | Method A: Leimgruber-Batcho Synthesis | Method B: Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 6-Bromoindole |
| Key Reagents | DMF-DMA, Pyrrolidine, Fe, Acetic Acid | Pd₂(dba)₃, dppf, Zn(CN)₂ |
| Overall Yield | 48% | ~85-95% (Typical) |
| Purification | Silica Gel Chromatography | Silica Gel Chromatography |
| Data adapted from a comparative guide on 6-cyanoindole synthesis.[5] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Triethylamine (NEt₃)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
To a solution of 6-cyanoindole (1.0 eq) in anhydrous DCM, add triethylamine (1.5 eq).
-
Add a catalytic amount of DMAP (0.1 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford this compound.
Protocol 2: Analytical Monitoring by TLC
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., 20% Ethyl Acetate in Hexanes)
-
UV lamp (254 nm)
Procedure:
-
Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or ethyl acetate).
-
Spot the solution onto the baseline of a TLC plate. Also spot the starting material (6-cyanoindole) for comparison.
-
Place the TLC plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate, mark the solvent front, and allow it to dry.
-
Visualize the spots under a UV lamp. The product, this compound, should have a higher Rf value (less polar) than the starting 6-cyanoindole.
Visualizations
Caption: Troubleshooting workflow for impurity management in this compound synthesis.
References
Technical Support Center: Optimizing Reactions with 1-Boc-6-cyanoindole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-Boc-6-cyanoindole. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the chemical modification of this versatile building block. Particular focus is given to the optimization of catalyst loading in palladium-catalyzed cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of reactions performed with this compound and its precursors?
A1: this compound is often synthesized from its corresponding halide (e.g., 1-Boc-6-bromoindole) via a palladium-catalyzed cyanation reaction. Once formed, the this compound can be a substrate in various transformations, although functionalization often occurs at other positions on the indole ring, or the cyano group itself can be further reacted. The precursor, 1-Boc-6-bromoindole, is a common substrate for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Q2: Why is optimizing catalyst loading important?
A2: Optimizing catalyst loading is crucial for several reasons. Economically, palladium catalysts and their associated ligands can be expensive, so using the minimum effective amount reduces costs, especially in large-scale synthesis. Environmentally, minimizing the use of heavy metal catalysts leads to greener and more sustainable processes. From a chemical perspective, excessively high catalyst loading can sometimes lead to an increase in side reactions, such as homocoupling of starting materials, which can complicate purification and reduce the yield of the desired product.
Q3: What are the key factors to consider when optimizing catalyst loading for a reaction with a this compound derivative?
A3: Several factors influence the optimal catalyst loading:
-
Catalyst and Ligand Choice: The activity of the catalytic system is paramount. Highly active catalysts, often featuring sterically hindered and electron-rich phosphine ligands, can operate efficiently at lower loadings.
-
Reaction Temperature: Higher temperatures can sometimes increase catalyst turnover, allowing for lower loadings. However, excessively high temperatures may lead to catalyst decomposition.
-
Substrate and Reagent Concentration: The concentration of reactants can affect reaction kinetics and, consequently, the required catalyst loading.
-
Purity of Reagents and Solvents: Impurities can poison the catalyst, necessitating higher loadings. Using high-purity reagents and anhydrous, degassed solvents is critical.
-
Reaction Time: A lower catalyst loading may require a longer reaction time to achieve full conversion.
Troubleshooting Guides
Issue 1: Low or No Yield in Palladium-Catalyzed Cyanation of 1-Boc-6-bromoindole
Possible Causes & Solutions
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently or has decomposed.
-
Solution: Ensure an inert atmosphere is maintained throughout the reaction by thoroughly degassing solvents and using Schlenk techniques or a glovebox. Consider using a pre-catalyst that is more readily activated.
-
-
Inappropriate Ligand: The chosen phosphine ligand may not be suitable for the reaction.
-
Solution: Screen a variety of ligands. For cyanation reactions, ligands like triphenylphosphine (PPh₃) are common, but more specialized ligands such as Xantphos may offer improved performance.
-
-
Suboptimal Temperature: The reaction temperature may be too low for the catalyst to be active or too high, causing decomposition.
-
Solution: Perform small-scale experiments to optimize the reaction temperature. For the cyanation of haloindoles, temperatures around 120-130°C are often effective.[1]
-
-
Cyanide Source Stoichiometry: An excess of the cyanide source can inhibit the palladium catalyst.
-
Solution: Carefully optimize the stoichiometry of the cyanide source. Zinc cyanide (Zn(CN)₂) is often used at around 0.6 equivalents.[1]
-
Issue 2: Poor Yield in Suzuki-Miyaura Coupling with 1-Boc-6-bromoindole
Possible Causes & Solutions
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for the reaction to proceed to completion in a reasonable timeframe.
-
Solution: While the goal is to minimize catalyst loading, start with a higher loading (e.g., 2-5 mol%) and gradually decrease it in subsequent optimization experiments.
-
-
Inadequate Base: The choice and amount of base are critical for the transmetalation step.
-
Solution: Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. The base should be sufficiently strong to facilitate the reaction but not so strong as to cause degradation of the starting materials or product.
-
-
Poor Solvent Choice: The solvent system must be able to dissolve both the organic substrates and the inorganic base to some extent.
-
Solution: Common solvents for Suzuki couplings include 1,4-dioxane, DMF, or toluene, often with the addition of water to aid in dissolving the base.
-
-
Side Reactions: Homocoupling of the boronic acid or starting halide can be a significant side reaction.
-
Solution: This can often be minimized by carefully controlling the reaction conditions, including catalyst loading and the rate of addition of reagents.
-
Data Presentation
The following tables provide representative data for catalyst and condition screening for reactions relevant to the functionalization of the this compound scaffold. Note that optimal conditions for this compound derivatives may vary and require experimental verification.
Table 1: Influence of Catalyst and Ligand on Palladium-Catalyzed Cyanation (Adapted from similar reactions)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Starting Material | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | Aryl Bromide | 85 |
| 2 | Pd₂(dba)₃ (2.5) | Xantphos (10) | Aryl Bromide | 92 |
| 3 | Pd(tBu₃P)₂ (5) | - | 2-gem-Dihalovinyl aniline | 74 |
Table 2: Effect of Solvent and Temperature on Cyanation Yield (Adapted from cyanation of 1,2-dimethyl-1H-indole)[1]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | DMF | 130 | 24 | 75 |
| 2 | DMA | 130 | 24 | 80 |
| 3 | DMSO | 130 | 24 | 88 |
| 4 | DMSO | 120 | 24 | 85 |
| 5 | DMSO | 100 | 24 | 55 |
Table 3: Optimization of Catalyst Loading for a Suzuki-Miyaura Reaction (Representative data)
| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | 5.0 | K₂CO₃ | Dioxane/H₂O | 90 | 95 |
| 2 | 2.5 | K₂CO₃ | Dioxane/H₂O | 90 | 94 |
| 3 | 1.0 | K₂CO₃ | Dioxane/H₂O | 90 | 92 |
| 4 | 0.5 | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 5 | 0.1 | K₂CO₃ | Dioxane/H₂O | 90 | 60 |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Cyanation of 1-Boc-6-bromoindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1-Boc-6-bromoindole
-
Zinc cyanide (Zn(CN)₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add 1-Boc-6-bromoindole (1.0 eq), zinc cyanide (0.6 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq).[1]
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of 1-Boc-6-bromoindole
Materials:
-
1-Boc-6-bromoindole
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0 eq)
-
Anhydrous solvent (e.g., 1,4-dioxane/water 4:1)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine 1-Boc-6-bromoindole (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (e.g., 2 mol%).
-
Evacuate and backfill the flask with inert gas three times.
-
Add the degassed solvent system.
-
Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Visualizations
References
Validation & Comparative
Comparative Analysis of 1-Boc-6-cyanoindole and its Isomeric/Unprotected Alternatives: A Spectroscopic Guide
For researchers and professionals in drug development, the precise characterization of synthetic intermediates is paramount. This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for 1-Boc-6-cyanoindole, a key building block in medicinal chemistry, alongside its common alternatives: the unprotected 6-cyanoindole and the isomeric 1-Boc-5-cyanoindole. This comparison aims to facilitate unambiguous identification and quality control in a laboratory setting.
Spectroscopic Data Comparison
The following tables summarize the key 1H NMR, 13C NMR, and mass spectrometry data for this compound and its alternatives.
Table 1: 1H NMR Spectroscopic Data (CDCl3, 400 MHz)
| Compound | Chemical Shift (δ) ppm, Multiplicity, Assignment |
| This compound | Data not publicly available in detail. Expected signals include a singlet for the Boc protons (~1.7 ppm), and distinct aromatic proton signals. |
| 6-Cyanoindole | Aromatic protons typically resonate between 7.0-8.0 ppm. The pyrrolic N-H proton gives a broad singlet, often downfield (>8.0 ppm). Specific shifts can vary based on solvent and concentration. |
| 1-Boc-5-cyanoindole | Data not publicly available in detail. Similar to the 6-cyano isomer, with a Boc signal around 1.7 ppm and a unique pattern for the aromatic protons due to the different nitrile position. |
Table 2: 13C NMR Spectroscopic Data (CDCl3, 100 MHz)
| Compound | Chemical Shift (δ) ppm, Assignment |
| This compound | Data not publicly available in detail. Expected signals include the Boc carbonyl (~150 ppm), quaternary carbon of the Boc group (~85 ppm), methyl carbons of the Boc group (~28 ppm), and aromatic and nitrile carbons. |
| 6-Cyanoindole | Aromatic carbons typically appear in the 100-140 ppm region. The nitrile carbon (C≡N) has a characteristic shift. |
| 1-Boc-5-cyanoindole | Data not publicly available in detail. The carbon spectrum would be distinct from the 6-cyano isomer, particularly in the chemical shifts of the aromatic carbons due to the electronic effects of the nitrile group at the 5-position. |
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M+) m/z, Key Fragmentation Peaks m/z |
| This compound | 242.28 (M+) . Key fragments would likely include loss of the Boc group (C5H9O2, 101 Da) and isobutylene (C4H8, 56 Da). |
| 6-Cyanoindole | 142.16 (M+) . Fragmentation may involve the loss of HCN (27 Da). |
| 1-Boc-5-cyanoindole | 242.28 (M+) . Similar to the 6-cyano isomer, with expected fragments from the loss of the Boc group and isobutylene. |
Experimental Protocols
Detailed methodologies are crucial for reproducing and verifying spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standardized protocol is essential for obtaining high-quality NMR spectra.[1][2]
Sample Preparation:
-
Weighing: Accurately weigh 5-10 mg of the indole derivative into a clean, dry vial.[1]
-
Dissolution: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).[1][2]
-
Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution.
-
Transfer: Using a Pasteur pipette with a cotton plug, transfer the solution to a 5 mm NMR tube to remove any particulate matter.[2]
Data Acquisition (400 MHz Spectrometer):
-
1H NMR:
-
13C NMR:
Data Processing:
-
Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually or automatically phase the spectrum and apply a baseline correction.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl3 at 7.26 ppm for 1H and 77.16 ppm for 13C) or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (MS)
Electron Ionization (EI) is a common technique for the analysis of small, volatile organic molecules.[3][4][5]
Sample Introduction:
-
A small amount of the solid sample is introduced into the mass spectrometer, typically via a direct insertion probe.
-
The sample is then vaporized by heating under high vacuum.
Ionization:
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[3][4][6]
-
This causes the molecule to lose an electron, forming a positively charged molecular ion (M+).[3]
Fragmentation and Detection:
-
The high energy of the electron beam often causes the molecular ion to fragment into smaller, characteristic ions.
-
These ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
-
A detector records the abundance of each ion, generating a mass spectrum.
Analytical Workflow
The logical flow for the characterization of these indole derivatives is outlined below.
Caption: Workflow for the synthesis and spectroscopic analysis of indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 6. Ionization Modes // Mass Spectrometry & Proteomics Facility // University of Notre Dame [massspec.nd.edu]
A Comparative Guide to 1-Boc-6-cyanoindole and Other Protected 6-Cyanoindoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Cyanoindole is a strategically important heterocyclic building block in organic synthesis and medicinal chemistry.[1][2] The indole scaffold is a common motif in a vast array of biologically active molecules, and the cyano group at the 6-position serves as a versatile chemical handle for transformations into amines, carboxylic acids, and tetrazoles.[1][3] However, the reactivity of the indole N-H bond often necessitates the use of a protecting group to prevent undesired side reactions and to direct reactivity towards other positions on the indole ring.[4][5]
1-Boc-6-cyanoindole, where the indole nitrogen is protected by a tert-butoxycarbonyl (Boc) group, is one of the most commonly used intermediates. This guide provides an objective comparison of this compound with other protected 6-cyanoindoles, supported by experimental data and detailed protocols, to assist researchers in selecting the most suitable protecting group strategy for their synthetic needs.
The Importance of N-Protection in Indole Chemistry
The protection of the indole nitrogen is a critical consideration in multi-step syntheses for several reasons:
-
Preventing N-Functionalization: The indole N-H proton is acidic and can be deprotonated by bases, leading to a nucleophilic anion that can react with electrophiles intended for other parts of the molecule.
-
Directing C-Lithiation: N-protection is often a prerequisite for regioselective lithiation (and subsequent functionalization) at the C2 position of the indole ring.
-
Improving Stability: The indole ring can be unstable under certain conditions, particularly strong acids.[4] N-protection can enhance the stability of the indole core.
-
Modulating Reactivity: The electronic nature of the protecting group can influence the reactivity of the indole ring in reactions such as electrophilic aromatic substitution.[6]
An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and selectively removable under mild conditions without affecting other functional groups.[7]
Comparative Analysis of Common Indole Protecting Groups
The choice of a protecting group is dictated by the planned synthetic route, especially the conditions of subsequent reaction and deprotection steps. The following table summarizes the properties of the Boc group and compares it with other common protecting groups for the 6-cyanoindole scaffold.
| Protecting Group | Protection Conditions | Stability | Deprotection Conditions | Advantages | Disadvantages |
| Boc (tert-butoxycarbonyl) | (Boc)₂O, base (e.g., DMAP, TEA), THF or CH₂Cl₂ | Stable to base, nucleophiles, hydrogenolysis.[8] Labile to strong acids and some Lewis acids.[9][10] | Acidic: TFA/DCM; HCl/Dioxane.[11] Basic: NaOMe/MeOH.[9][12] Thermal: TFE or HFIP, reflux or microwave.[13][14] Other: Oxalyl chloride/MeOH[15]; TBAF/THF.[16] | Numerous mild and selective deprotection methods available; orthogonal to base-labile groups like Fmoc.[5] | Labile to acidic conditions which may not be suitable for all substrates. |
| SEM (2-(Trimethylsilyl)ethoxymethyl) | SEM-Cl, base (e.g., NaH), DMF or THF | Stable to a wide range of nucleophilic, basic, and reductive conditions. | Fluoride sources (e.g., TBAF, HF-Pyridine).[17] | High stability; orthogonal to many other protecting groups. | Deprotection requires fluoride, which can be incompatible with silyl ethers. |
| Tosyl (p-toluenesulfonyl) | Ts-Cl, base (e.g., NaH, K₂CO₃), DMF or Acetone | Very stable to acidic and oxidative conditions. | Strong reducing agents (e.g., Mg/MeOH, Na/NH₃) or strong base (e.g., NaOH, KOH) at high temperatures. | High stability allows for harsh reaction conditions. | Deprotection conditions are harsh and not suitable for sensitive molecules. |
| Benzyl (Bn) | Bn-Br, base (e.g., NaH), DMF | Stable to acidic, basic, and nucleophilic conditions. | Catalytic hydrogenolysis (e.g., H₂, Pd/C); dissolving metal reduction (Na/NH₃). | Very stable and robust. | Hydrogenolysis is incompatible with reducible functional groups (e.g., alkynes, nitro groups). |
| Pivaloyl | Pivaloyl chloride, base (e.g., Pyridine) | Sterically protects both N-1 and C-2 positions; stable to many conditions. | Notoriously difficult to remove. Can be cleaved with LDA at 40-45 °C.[4] | Offers unique steric protection at C-2.[4] | Very harsh deprotection conditions limit its general applicability.[4] |
Experimental Protocols
Detailed methodologies for key transformations involving this compound are provided below.
Protocol 1: N-Boc Protection of 6-Cyanoindole
This protocol describes the standard procedure for the protection of the indole nitrogen using di-tert-butyl dicarbonate.
Materials:
-
6-Cyanoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-cyanoindole (1.0 eq) in anhydrous THF, add DMAP (0.1 eq) and (Boc)₂O (1.2 eq).
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield this compound.
Protocol 2: Selective Deprotection of this compound under Basic Conditions
This protocol utilizes sodium methoxide for a highly selective and efficient removal of the Boc group, leaving other acid-labile or base-sensitive groups intact.[9][12]
Materials:
-
This compound
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (20 mol%).
-
Stir the mixture at ambient temperature for 1-3 hours, monitoring completion by TLC.[12]
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to afford pure 6-cyanoindole in high yield (typically 85-98%).[9]
Protocol 3: Suzuki-Miyaura Cross-Coupling of a Halo-Substituted this compound
This general protocol outlines a palladium-catalyzed Suzuki-Miyaura coupling, a common C-C bond-forming reaction. The Boc group is stable under these conditions. The electron-withdrawing cyano group can make the aryl halide more susceptible to oxidative addition, potentially increasing reactivity.[6]
Materials:
-
Bromo-substituted this compound (e.g., 1-Boc-3-bromo-6-cyanoindole) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)
-
Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)
Procedure:
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the bromo-substituted this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate or dichloromethane.
-
Wash the organic mixture with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to yield the coupled product.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.org [mdpi.org]
- 5. Protective Groups [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 8. Boc-Protected Amino Groups [organic-chemistry.org]
- 9. tandfonline.com [tandfonline.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Boc Deprotection - TFA [commonorganicchemistry.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 16. electronicsandbooks.com [electronicsandbooks.com]
- 17. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Reactivity of 1-Boc-6-cyanoindole and 1-H-6-cyanoindole
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug development, indole derivatives serve as foundational scaffolds for a multitude of therapeutic agents. The strategic functionalization of the indole core is paramount in modulating biological activity. This guide provides an objective comparison of the reactivity of two key intermediates: 1-H-6-cyanoindole and its N-protected counterpart, 1-Boc-6-cyanoindole. This analysis is supported by established chemical principles and available experimental data to inform synthetic strategy and decision-making in research and development.
Introduction to the Contestants
1-H-6-cyanoindole is an indole derivative featuring an electron-withdrawing cyano (-CN) group at the 6-position of the benzene ring. This substituent significantly influences the electronic properties of the entire indole system.
This compound , also known as tert-butyl 6-cyano-1H-indole-1-carboxylate, is the N-protected form of 6-cyanoindole, where a tert-butyloxycarbonyl (Boc) group is attached to the indole nitrogen. The Boc group is a bulky, electron-withdrawing protecting group that also imparts significant steric hindrance around the nitrogen atom.
| Property | 1-H-6-cyanoindole | This compound |
| Synonyms | 6-Cyano-1H-indole, Indole-6-carbonitrile | tert-Butyl 6-cyano-1H-indole-1-carboxylate |
| CAS Number | 15861-36-6[1] | 889676-34-0[2] |
| Molecular Formula | C₉H₆N₂[1] | C₁₄H₁₄N₂O₂[2] |
| Molecular Weight | 142.16 g/mol [1] | 242.27 g/mol |
Reactivity Comparison: A Head-to-Head Analysis
The primary difference in reactivity between these two compounds stems from the presence of the Boc protecting group on the indole nitrogen of this compound. This group exerts both electronic and steric effects that fundamentally alter the reactivity profile compared to the unprotected 1-H-6-cyanoindole.
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a cornerstone of indole chemistry, typically occurring at the electron-rich C3 position. The electron-withdrawing nature of the cyano group at the 6-position deactivates the indole ring towards electrophilic attack compared to unsubstituted indole.
1-H-6-cyanoindole:
-
Reactivity: The indole nitrogen's lone pair of electrons contributes to the aromatic system, making the pyrrole ring, particularly the C3 position, nucleophilic and susceptible to electrophilic attack. However, the C6-cyano group reduces this reactivity.
-
Regioselectivity: Electrophilic substitution is expected to occur predominantly at the C3 position.
This compound:
-
Reactivity: The Boc group is also electron-withdrawing, further decreasing the electron density of the indole ring system and thus reducing its nucleophilicity. This makes this compound generally less reactive towards electrophiles than 1-H-6-cyanoindole.
-
Regioselectivity: The bulky Boc group can sterically hinder attack at the N1 and C2 positions, reinforcing the inherent preference for substitution at C3. In some cases, N-protection can alter regioselectivity in electrophilic substitutions of indoles.
Expected Outcome: For reactions like the Vilsmeier-Haack formylation or Friedel-Crafts acylation, 1-H-6-cyanoindole is expected to react more readily, albeit potentially requiring harsher conditions than indole itself. This compound will likely require even more forcing conditions or specialized catalysts to achieve similar transformations.
N-Alkylation and N-Arylation
1-H-6-cyanoindole:
-
The N-H proton is acidic and can be removed by a suitable base to form a nucleophilic indolide anion, which can then be alkylated or arylated. The electron-withdrawing cyano group increases the acidity of the N-H proton, facilitating deprotonation.
This compound:
-
The nitrogen is protected by the Boc group, preventing any N-alkylation or N-arylation reactions. This is a primary reason for using the Boc protecting group in multi-step syntheses where selective functionalization at other positions is desired.
Expected Outcome: N-alkylation is a straightforward reaction for 1-H-6-cyanoindole, while it is not a viable reaction for this compound.
Metal-Catalyzed Cross-Coupling Reactions
For reactions like Suzuki, Heck, or Buchwald-Hartwig amination, a halo-substituted indole is typically required. The electronic nature of the indole ring can influence the rate-determining oxidative addition step.
1-H-6-cyanoindole (as a halo-derivative):
-
The electron-withdrawing cyano group on a halo-6-cyanoindole would likely make the aryl halide more susceptible to oxidative addition, potentially leading to higher reactivity in some cross-coupling reactions compared to an indole with an electron-donating group.
This compound (as a halo-derivative):
-
The N-Boc group can influence the regioselectivity of certain metal-catalyzed reactions, such as C-H borylation. The combination of the electron-withdrawing Boc and cyano groups can further enhance the reactivity of a halo-substituted this compound in cross-coupling reactions. The absence of the acidic N-H proton can also be advantageous, preventing side reactions with basic reagents.
Expected Outcome: Both halo-derivatives are expected to be good substrates for cross-coupling reactions. The Boc-protected version may offer advantages in terms of solubility, stability, and prevention of N-H related side reactions.
Experimental Protocols
The following are generalized experimental protocols for key reactions. Researchers should optimize these conditions for their specific substrates and equipment.
Vilsmeier-Haack Formylation
This reaction introduces a formyl group (-CHO) at the C3 position of the indole.
Protocol for 1-H-6-cyanoindole:
-
To a stirred solution of phosphorus oxychloride (POCl₃, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C, add a solution of 1-H-6-cyanoindole (1.0 eq.) in anhydrous DMF.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Basify the solution with aqueous sodium hydroxide until pH > 10.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol for this compound:
-
The same procedure can be attempted, but harsher conditions (e.g., higher temperature, longer reaction time) may be necessary to achieve a reasonable yield due to the deactivated nature of the substrate.
Suzuki-Miyaura Cross-Coupling
This protocol assumes the starting material is a 3-bromo-indole derivative.
Protocol for 3-Bromo-1-H-6-cyanoindole:
-
In a reaction vessel, combine 3-bromo-1-H-6-cyanoindole (1.0 eq.), the desired boronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq.).
-
Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).
-
Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Protocol for 3-Bromo-1-Boc-6-cyanoindole:
-
The same general procedure can be followed. The Boc-protected substrate may exhibit better solubility in organic solvents.
N-Alkylation of 1-H-6-cyanoindole
Protocol:
-
To a solution of 1-H-6-cyanoindole (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMF or THF) at 0 °C, add a strong base (e.g., NaH, 1.1 eq.) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the reaction back to 0 °C and add the alkylating agent (e.g., methyl iodide, 1.2 eq.) dropwise.
-
Stir the reaction at room temperature until completion (monitor by TLC).
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
Boc-Deprotection of this compound
Protocol:
-
Dissolve this compound (1.0 eq.) in a suitable solvent (e.g., dichloromethane or 1,4-dioxane).
-
Add a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (in dioxane).
-
Stir the reaction at room temperature until the deprotection is complete (monitor by TLC).
-
Remove the solvent and excess acid under reduced pressure.
-
Neutralize the residue with a base (e.g., saturated aqueous sodium bicarbonate) and extract the product with an organic solvent.
-
Dry, concentrate, and purify if necessary. A mild deprotection method using oxalyl chloride in methanol has also been reported.[3][4]
Conclusion
The choice between 1-H-6-cyanoindole and this compound is dictated by the desired synthetic outcome.
-
1-H-6-cyanoindole is the substrate of choice for direct N-functionalization and may be more reactive in certain electrophilic substitution reactions.
-
This compound offers the significant advantage of a protected nitrogen, preventing unwanted side reactions at this position. This allows for selective functionalization at other sites on the indole ring. While generally less reactive towards electrophiles, its derivatives can be excellent substrates for metal-catalyzed cross-coupling reactions. The Boc group can be readily removed at a later stage to yield the N-H indole.
A thorough understanding of the reactivity differences outlined in this guide will enable researchers to design more efficient and effective synthetic routes for the development of novel indole-based compounds.
References
A Comparative Guide to Alternative Protecting Groups for 6-Cyanoindole
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of the indole nitrogen are critical steps in the synthesis of a vast array of pharmacologically active molecules and complex organic intermediates. The presence of an electron-withdrawing cyano group at the 6-position of the indole ring significantly influences its reactivity, necessitating a careful selection of a suitable nitrogen protecting group. This guide provides an objective comparison of common and alternative protecting groups for 6-cyanoindole, with a focus on their introduction, stability, and cleavage under various experimental conditions. The information presented is a collation of literature data to aid researchers in making informed decisions for their synthetic strategies.
Comparison of Key Performance Metrics
The choice of a protecting group is a trade-off between ease of introduction, stability to various reaction conditions, and the facility of its removal. For 6-cyanoindole, the electron-withdrawing nature of the cyano group generally increases the acidity of the N-H bond, facilitating its protection. Conversely, this electronic effect can influence the stability of the protecting group and the conditions required for its removal.
| Protecting Group | Common Abbreviation | Protection Yield (Typical) | Deprotection Yield (Typical) | Key Stability Characteristics | Common Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | ~87% (on 6-cyanoindole) | High | Stable to basic and hydrogenolysis conditions; Labile to strong acids. | Trifluoroacetic acid (TFA) in CH₂Cl₂; HCl in dioxane or methanol. |
| p-Toluenesulfonyl | Tosyl (Ts) | High (general for indoles) | ~90-99% (on indoles with EWGs) | Stable to acidic conditions and many oxidizing/reducing agents. | Strong bases (e.g., Cs₂CO₃, NaOH, KOH); Reductive cleavage (e.g., Mg/MeOH). |
| Benzyl | Bn | ~85-95% (general for indoles) | High | Stable to acidic and basic conditions, and many organometallic reagents. | Catalytic hydrogenolysis (e.g., H₂, Pd/C); Dissolving metal reduction (e.g., Na/NH₃). |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | High (general for amines) | High | Stable to a wide range of non-fluoride conditions, including bases and organometallics. | Fluoride sources (e.g., TBAF); Strong acids (e.g., HCl). |
Note: Yields are highly dependent on the specific reaction conditions and substrate. Data for "general for indoles" or "indoles with EWGs" are provided as representative examples in the absence of specific data for 6-cyanoindole.
Experimental Protocols
The following are generalized experimental procedures for the protection and deprotection of the 6-cyanoindole nitrogen. Researchers should note that optimization of these conditions for specific downstream applications may be necessary.
tert-Butoxycarbonyl (Boc) Group
Protection of 6-Cyanoindole with Boc Anhydride:
-
Reaction Scheme:
Protection of 6-cyanoindole with Boc anhydride.
-
Procedure: To a solution of 6-cyanoindole (1.0 eq) and 4-(dimethylamino)pyridine (DMAP, 0.1 eq) in dichloromethane (CH₂Cl₂) at 0 °C, di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) is added portion-wise. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours. Upon completion, the reaction is quenched with water and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to afford N-Boc-6-cyanoindole. A reported yield for this reaction is 87%.[1]
Deprotection of N-Boc-6-cyanoindole:
-
Reaction Scheme:
Acid-catalyzed deprotection of N-Boc-6-cyanoindole.
-
Procedure: N-Boc-6-cyanoindole (1.0 eq) is dissolved in dichloromethane (CH₂Cl₂), and trifluoroacetic acid (TFA, 10 eq) is added at room temperature. The reaction is stirred for 1-2 hours until complete conversion is observed by TLC. The solvent and excess TFA are removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. The organic layer is dried and concentrated to yield 6-cyanoindole.
p-Toluenesulfonyl (Tosyl) Group
Protection of 6-Cyanoindole with Tosyl Chloride:
-
Reaction Scheme:
Protection of 6-cyanoindole with tosyl chloride.
-
Procedure: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) at 0 °C, a solution of 6-cyanoindole (1.0 eq) in the same solvent is added dropwise. The mixture is stirred for 30 minutes at 0 °C, after which p-toluenesulfonyl chloride (TsCl, 1.1 eq) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is carefully quenched with water, and the product is extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by recrystallization or column chromatography.
Deprotection of N-Tosyl-6-cyanoindole:
-
Reaction Scheme:
Base-mediated deprotection of N-Tosyl-6-cyanoindole.
-
Procedure: N-Tosyl-6-cyanoindole (1.0 eq) is dissolved in a mixture of methanol (MeOH) and tetrahydrofuran (THF). Cesium carbonate (Cs₂CO₃, 3.0 eq) is added, and the mixture is stirred at room temperature or heated to reflux. The electron-withdrawing cyano group is expected to facilitate this deprotection. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated to give 6-cyanoindole. For indoles with electron-withdrawing groups, this method has been reported to give yields in the range of 90-99%.
Benzyl (Bn) Group
Protection of 6-Cyanoindole with Benzyl Bromide:
-
Reaction Scheme:
N-benzylation of 6-cyanoindole.
-
Procedure: To a stirred solution of potassium hydroxide (KOH, 4.0 eq) in dimethyl sulfoxide (DMSO), 6-cyanoindole (1.0 eq) is added. After stirring for 45 minutes, benzyl bromide (BnBr, 2.0 eq) is added, and the mixture is stirred for an additional 45 minutes. The reaction is then diluted with water and extracted with diethyl ether. The combined organic layers are washed with water, dried over calcium chloride, and concentrated. The product, N-benzyl-6-cyanoindole, can be purified by distillation or column chromatography. General procedures for indole benzylation report yields of 85-89%.[2]
Deprotection of N-Benzyl-6-cyanoindole:
-
Reaction Scheme:
Catalytic hydrogenolysis of N-benzyl-6-cyanoindole.
-
Procedure: N-Benzyl-6-cyanoindole (1.0 eq) is dissolved in a suitable solvent such as ethanol (EtOH) or ethyl acetate. A catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to afford 6-cyanoindole.
2-(Trimethylsilyl)ethoxymethyl (SEM) Group
Protection of 6-Cyanoindole with SEM-Cl:
-
Reaction Scheme:
Protection of 6-cyanoindole with SEM chloride.
-
Procedure: To a suspension of sodium hydride (NaH, 1.2 eq) in anhydrous dimethylformamide (DMF) at 0 °C, a solution of 6-cyanoindole (1.0 eq) in DMF is added dropwise. After stirring for 30 minutes, 2-(trimethylsilyl)ethoxymethyl chloride (SEM-Cl, 1.1 eq) is added. The reaction is stirred at room temperature overnight. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by column chromatography.
Deprotection of N-SEM-6-cyanoindole:
-
Reaction Scheme:
Fluoride-mediated deprotection of N-SEM-6-cyanoindole.
-
Procedure: N-SEM-6-cyanoindole (1.0 eq) is dissolved in tetrahydrofuran (THF), and a solution of tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 1.5 eq) is added. The reaction is stirred at room temperature or heated to reflux, with progress monitored by TLC. Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic extracts are washed, dried, and concentrated to give the deprotected 6-cyanoindole.
Concluding Remarks
The selection of an appropriate protecting group for 6-cyanoindole is a critical decision that can significantly impact the overall success of a synthetic sequence. The Boc group offers a good balance of easy introduction and mild acidic removal, making it a versatile choice. The Tosyl group provides robust protection under acidic conditions and can be removed with strong bases, a strategy that is often compatible with the electron-deficient nature of the 6-cyanoindole ring. The Benzyl group is a classic and stable protecting group, readily removed by hydrogenolysis, provided that other functional groups in the molecule are compatible with this reductive cleavage. Finally, the SEM group offers broad stability and can be removed under specific fluoride-mediated or acidic conditions, providing an orthogonal deprotection strategy.
Researchers are encouraged to consider the specific requirements of their synthetic route, including the stability towards reagents in subsequent steps and the desired final deprotection conditions, when selecting the optimal protecting group for 6-cyanoindole.
References
The Strategic Advantage of 1-Boc-6-cyanoindole in Complex Synthesis
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. Among the diverse array of heterocyclic intermediates, 1-Boc-6-cyanoindole has emerged as a strategic asset, offering distinct advantages over alternative reagents in the construction of complex molecular architectures, particularly in the realm of kinase inhibitor discovery.
This guide provides an objective comparison of this compound with its unprotected counterpart, 6-cyanoindole, and other N-protected analogues. Through an examination of experimental data, this report will demonstrate the tangible benefits of the N-Boc protecting group in key synthetic transformations and highlight its application in the synthesis of biologically active molecules.
The Dual Role of the Boc Group: Protection and Activation
The tert-butyloxycarbonyl (Boc) group on the indole nitrogen of this compound serves a dual purpose. Firstly, it acts as a robust protecting group, preventing unwanted side reactions at the nitrogen atom during various synthetic manipulations. This is particularly crucial in reactions involving strong bases or electrophiles that could otherwise react with the N-H bond of unprotected indole.
Secondly, and perhaps more strategically, the Boc group can influence the electronic properties and reactivity of the indole ring. While the cyano group at the 6-position is strongly electron-withdrawing, which can deactivate the ring to certain electrophilic substitutions, the Boc group can modulate this effect and, in some cases, facilitate specific transformations. For instance, in palladium-catalyzed cross-coupling reactions, the presence of the Boc group can lead to cleaner reactions and higher yields compared to the unprotected indole.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. A comparison of the performance of this compound and unprotected 6-cyanoindole in this key reaction highlights the practical advantages of the Boc-protected substrate.
While specific head-to-head comparative studies are limited, the available data from various sources allows for a qualitative and semi-quantitative assessment. In general, reactions involving unprotected 6-cyanoindole in Suzuki-Miyaura couplings can be complicated by side reactions such as N-arylation or competitive binding of the N-H proton to the catalyst or base, potentially leading to lower yields and more complex purification.
In contrast, this compound typically provides more consistent and higher yields in Suzuki-Miyaura couplings. The Boc group effectively shields the indole nitrogen, preventing these side reactions and ensuring that the coupling occurs selectively at the desired position (e.g., at a halogenated C2 or C3 position).
Table 1: Comparison of Unprotected vs. Boc-Protected 6-Cyanoindole in a Hypothetical Suzuki-Miyaura Coupling
| Feature | Unprotected 6-Cyanoindole | This compound |
| Reaction Yield | Moderate to Good | Good to Excellent |
| Side Reactions | N-arylation, complex mixture | Minimal |
| Purification | Often challenging | Generally straightforward |
| Reproducibility | Variable | High |
Note: This table is a qualitative summary based on general principles of indole chemistry and available literature on related Suzuki-Miyaura couplings.
Experimental Workflow and Protocols
To illustrate the practical application of this compound, a representative experimental workflow for a Suzuki-Miyaura coupling is presented below.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 1-Boc-2-bromo-6-cyanoindole
Materials:
-
1-Boc-2-bromo-6-cyanoindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh3)4) (0.05 equivalents)
-
Potassium carbonate (K2CO3) (2.0 equivalents)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add 1-Boc-2-bromo-6-cyanoindole (1.0 equivalent), the arylboronic acid, and potassium carbonate.
-
Add a 4:1 mixture of 1,4-dioxane and water.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Add the Pd(PPh3)4 catalyst to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-2-aryl-6-cyanoindole.
Application in the Synthesis of JNK Inhibitors
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that are involved in various cellular processes, including inflammation, apoptosis, and cell proliferation. Dysregulation of JNK signaling is implicated in a number of diseases, making JNK inhibitors attractive therapeutic targets. The indole scaffold is a common feature in many kinase inhibitors, and this compound serves as a valuable precursor for the synthesis of potent and selective JNK inhibitors.
The synthesis of JNK inhibitors often involves the construction of a substituted indole core. The use of this compound allows for the strategic introduction of various substituents through cross-coupling reactions, followed by the deprotection of the Boc group to reveal the free indole, which is often crucial for biological activity.
Conclusion
This compound offers significant advantages in organic synthesis, particularly in the construction of complex, biologically active molecules. The Boc protecting group not only prevents unwanted side reactions at the indole nitrogen but also facilitates cleaner and more efficient cross-coupling reactions, leading to higher yields and simplified purification. Its utility in the synthesis of kinase inhibitors, such as those targeting the JNK pathway, underscores its importance as a strategic building block for drug discovery and development. For researchers seeking to streamline their synthetic routes and improve the overall efficiency of their campaigns, this compound represents a superior choice over unprotected or alternatively protected 6-cyanoindoles.
Comparative study of different synthetic routes to 6-cyanoindole derivatives
For Researchers, Scientists, and Drug Development Professionals
The 6-cyanoindole scaffold is a privileged structure in medicinal chemistry, serving as a crucial intermediate in the synthesis of a wide range of biologically active compounds, including those targeting neurological disorders and cancers.[1][2][3] The strategic placement of the cyano group at the 6-position offers a versatile handle for further chemical modifications, allowing for the generation of diverse molecular libraries for drug discovery.[4][5] This guide provides a comparative analysis of prominent synthetic routes to 6-cyanoindole, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most appropriate methodology for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of 6-cyanoindole can be broadly categorized into two strategies: construction of the indole ring system with the cyano group already in place, and late-stage functionalization of a pre-formed indole core. This guide focuses on three major routes: the Leimgruber-Batcho Indole Synthesis, the Fischer Indole Synthesis, and the Palladium-Catalyzed Cyanation of 6-bromoindole.
Quantitative Performance Comparison
The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and safety. The following table summarizes the key quantitative data for the benchmarked methods.
| Metric | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Palladium-Catalyzed Cyanation |
| Starting Material | 4-Methyl-3-nitrobenzonitrile | 4-Cyanophenylhydrazine | 6-Bromoindole |
| Overall Yield | ~48%[6] | Variable, generally moderate to good[1] | Often >80%[6] |
| Number of Steps | 2[6] | 1 (plus hydrazone formation)[1] | 1[6] |
| Key Reagents | DMF-DMA, Fe, Acetic Acid[6] | Aldehyde/Ketone, Acid Catalyst[1][7] | Pd Catalyst, Ligand, Cyanide Source[6] |
| Cyanide Source | Nitrile group present in starting material | Nitrile group present in starting material | Zinc Cyanide (Zn(CN)₂), Potassium Ferrocyanide (K₄[Fe(CN)₆]), etc.[6] |
| Advantages | Avoids toxic heavy metal catalysts, cost-effective for large scale.[6] | Versatile for various substituted indoles.[1][7] | High yield, high purity, good functional group tolerance.[4][6] |
| Disadvantages | Moderate yield, multi-step, stoichiometric use of iron.[6] | Requires specific hydrazine precursor, can produce regioisomers with unsymmetrical ketones.[8] | Expensive and toxic palladium catalyst, potential for heavy metal contamination.[6] |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates or scales.
Method A: Leimgruber-Batcho Indole Synthesis
This classical method involves the formation of an enamine from an o-nitrotoluene derivative, followed by reductive cyclization to form the indole ring.[6]
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3-nitrobenzonitrile (16.58 g, 102.3 mmol) in 55 mL of N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (15.24 g, 128.1 mmol).[6]
-
Heat the reaction mixture to 110 °C and stir for 3 hours. The solution will typically turn dark red.[6]
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.[6]
Step 2: Reductive Cyclization
-
Dissolve the residue from Step 1 in a mixture of 300 mL of ethanol and 300 mL of acetic acid.[2][6]
-
Heat the solution to 60 °C and add iron powder (33 g, 594 mmol) in portions to control the exothermic reaction.[2][6]
-
After the addition is complete, heat the mixture to reflux for 2 hours.[2][6]
-
Cool the reaction and filter through a pad of Celite.[6]
-
Concentrate the filtrate in vacuo and purify the residue by silica gel column chromatography to yield 6-cyanoindole.[2]
Method B: Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[1][7]
General Protocol:
-
Combine 4-cyanophenylhydrazine hydrochloride (1.0 equiv) and a suitable aldehyde or ketone (1.1 equiv) in a solvent such as ethanol or acetic acid.[1]
-
Add an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid).[7]
-
Heat the reaction mixture to reflux with stirring and monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution).[1]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Dry the combined organic layers, evaporate the solvent, and purify the crude product by column chromatography or recrystallization.[1]
Method C: Palladium-Catalyzed Cyanation of 6-Bromoindole
This modern cross-coupling reaction offers a highly efficient route to 6-cyanoindole from the corresponding halo-indole.[4][6]
General Protocol:
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 6-bromoindole (1.0 equiv), zinc cyanide (Zn(CN)₂, 0.6 equiv), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv), and 1,1'-bis(diphenylphosphino)ferrocene (dppf, 0.08 equiv).[6]
-
Add anhydrous N,N-dimethylacetamide (DMAc).[6]
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.[6]
-
Heat the reaction mixture to approximately 120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Visualizing the Synthetic Workflows
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: Comparative workflows for the synthesis of 6-cyanoindole.
Signaling Pathways and Logical Relationships
The choice of a synthetic route is dictated by several factors, including the desired scale, available starting materials, and tolerance for certain reagents. The following diagram illustrates the decision-making process for selecting an appropriate synthetic pathway.
Caption: Decision tree for selecting a 6-cyanoindole synthetic route.
Conclusion
The synthesis of 6-cyanoindole can be achieved through various effective methodologies. For large-scale industrial production where cost and avoidance of heavy metal contamination are paramount, the Leimgruber-Batcho synthesis presents a viable option despite its moderate yield.[6] The Fischer indole synthesis offers flexibility in introducing substituents on the pyrrole ring, provided the corresponding hydrazine is accessible.[1] For laboratory-scale synthesis, where high yield, purity, and reaction efficiency are the primary drivers, palladium-catalyzed cyanation of 6-bromoindole is often the method of choice.[6] Recent advancements in direct C-H cyanation may offer more atom-economical and environmentally benign alternatives in the future, though these methods are still under active development.[9][10] The selection of the optimal synthetic route will ultimately depend on a careful consideration of the specific requirements of the research or development project.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Site-Selective Electrochemical C-H Cyanation of Indoles [organic-chemistry.org]
Characterization of 1-Boc-6-cyanoindole: A Comparative Guide to HPLC and TLC Analysis
For researchers, scientists, and drug development professionals engaged in the synthesis and application of heterocyclic compounds, rigorous analytical characterization is fundamental. 1-Boc-6-cyanoindole is a key intermediate in the synthesis of various biologically active molecules, making the verification of its purity and identity a critical step. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) for the characterization of this compound, offering detailed experimental protocols and benchmark data against relevant analogues.
The strategic placement of the electron-withdrawing cyano group and the bulky, lipophilic tert-butyloxycarbonyl (Boc) protecting group on the indole scaffold significantly influences its chromatographic behavior. Understanding these effects is crucial for developing robust analytical methods for monitoring reaction progress, assessing purity, and isolating the target compound.
Comparative Chromatographic Performance
The following tables summarize the expected chromatographic data for this compound in comparison to its precursor, 6-bromo-1-Boc-indole, and the deprotected analogue, 6-cyanoindole. These values are representative and may vary based on specific instrumentation and laboratory conditions.
Table 1: Comparative HPLC Data for Indole Derivatives
| Compound | Structure | Expected Retention Time (min) | Rationale for Retention Behavior |
| This compound | 12.5 | The presence of the large, non-polar Boc group significantly increases hydrophobicity, leading to stronger interaction with the C18 stationary phase and thus a longer retention time. | |
| 6-Bromo-1-Boc-indole | 14.2 | The bromine atom is larger and more lipophilic than the cyano group, resulting in a slightly later elution compared to its cyano counterpart under typical reversed-phase conditions. | |
| 6-Cyanoindole | 7.8 | The absence of the Boc group makes this molecule significantly more polar, leading to a much shorter retention time as it interacts less with the non-polar stationary phase.[1][2] |
Table 2: Comparative TLC Data for Indole Derivatives
| Compound | Expected Rf Value | Recommended Mobile Phase | Visualization Technique | Rationale for Rf Value |
| This compound | 0.65 | 20% Ethyl Acetate in Hexane | UV Light (254 nm) | The non-polar Boc group increases its affinity for the less polar mobile phase, resulting in a higher Rf value on a polar silica plate. |
| 6-Bromo-1-Boc-indole | 0.70 | 20% Ethyl Acetate in Hexane | UV Light (254 nm) | Similar to its HPLC behavior, the higher lipophilicity of the bromo-derivative leads to a slightly higher Rf value compared to the cyano-derivative. |
| 6-Cyanoindole | 0.30 | 30% Ethyl Acetate in Hexane | UV Light (254 nm), Potassium Permanganate Stain | The polar N-H group significantly increases the compound's polarity, causing stronger adsorption to the silica gel and a lower Rf value. A more polar eluent system is required for optimal migration.[3] |
Experimental Protocols
Detailed methodologies for the HPLC and TLC analysis of this compound are provided below. These protocols can be adapted for related indole derivatives with minor modifications to the mobile phase composition.
High-Performance Liquid Chromatography (HPLC)
This reversed-phase HPLC method is suitable for assessing the purity of this compound and separating it from potential impurities and related compounds.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector, a binary or quaternary pump, and an autosampler.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-22 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in acetonitrile. Dilute to a working concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
Thin-Layer Chromatography (TLC)
TLC is a rapid and cost-effective technique for monitoring the progress of reactions involving this compound and for preliminary purity assessment.[3][6]
-
Plate: Silica gel 60 F254 pre-coated aluminum plates.
-
Mobile Phase (Eluent): 20% Ethyl Acetate in Hexane (v/v). The polarity can be adjusted based on the specific compounds being separated.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., ethyl acetate or dichloromethane) to a concentration of approximately 1-2 mg/mL.
-
Application: Spot a small amount of the sample solution onto the TLC plate baseline using a capillary tube.
-
Development: Place the TLC plate in a developing chamber saturated with the mobile phase vapor and allow the solvent front to ascend to near the top of the plate.
-
Visualization:
-
UV Light: View the dried plate under short-wave UV light (254 nm). Aromatic compounds like indoles will appear as dark spots against the fluorescent background of the plate.[7]
-
Staining: If further visualization is needed, the plate can be dipped into a potassium permanganate stain, which reacts with the indole ring to produce a colored spot.[7]
-
Logical Workflow for Characterization
The comprehensive characterization of a synthesized compound like this compound involves a logical progression from initial reaction monitoring to final purity confirmation. The following diagram illustrates this workflow.
References
- 1. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Validating the Structure of 1-Boc-6-cyanoindole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise structural confirmation of novel compounds is a critical step in the journey from synthesis to application. This guide provides a comparative framework for validating the structure of 1-Boc-6-cyanoindole and its derivatives, a class of compounds with significant potential in medicinal chemistry. By presenting key experimental data and detailed protocols, this document aims to facilitate the unambiguous characterization of these valuable synthetic intermediates.
The this compound scaffold is a versatile building block in the synthesis of various biologically active molecules, including potential ligands for dopamine and serotonin receptors, as well as kinase inhibitors. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for controlled functionalization of the heterocyclic core, while the cyano group at the 6-position offers a handle for further chemical modifications. Given the nuanced structure-activity relationships often observed with indole derivatives, rigorous structural validation is paramount.
This guide compares the expected analytical data for the parent compound, this compound, with a representative derivative, 1-Boc-6-cyano-2-phenylindole. This comparison highlights how substitutions on the indole ring influence spectroscopic and spectrometric properties, providing a basis for the structural elucidation of a wider range of derivatives.
Comparative Analysis of Spectroscopic and Spectrometric Data
The following tables summarize the expected quantitative data from key analytical techniques used for structural validation. These values are based on established principles of organic spectroscopy and data from related indole derivatives.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Proton Assignment | This compound (Expected δ, ppm) | 1-Boc-6-cyano-2-phenylindole (Expected δ, ppm) | Key Differences |
| Boc (-C(CH₃)₃) | ~1.70 (s, 9H) | ~1.72 (s, 9H) | Minimal change expected. |
| H-2 | ~6.60 (d, 1H) | - | Disappearance of the H-2 signal due to substitution. |
| H-3 | ~7.65 (d, 1H) | ~6.50 (s, 1H) | Significant upfield shift and change in multiplicity of the H-3 proton. |
| H-4 | ~8.10 (s, 1H) | ~8.15 (s, 1H) | Minor downfield shift. |
| H-5 | ~7.45 (d, 1H) | ~7.50 (d, 1H) | Minor downfield shift. |
| H-7 | ~7.80 (d, 1H) | ~7.85 (d, 1H) | Minor downfield shift. |
| Phenyl Protons | - | ~7.30-7.50 (m, 5H) | Appearance of signals corresponding to the phenyl group. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Carbon Assignment | This compound (Expected δ, ppm) | 1-Boc-6-cyano-2-phenylindole (Expected δ, ppm) | Key Differences |
| Boc (-C (CH₃)₃) | ~85.0 | ~85.5 | Minimal change expected. |
| Boc (-C(CH₃ )₃) | ~28.0 | ~28.2 | Minimal change expected. |
| C-2 | ~107.0 | ~145.0 | Significant downfield shift due to phenyl substitution. |
| C-3 | ~127.0 | ~105.0 | Significant upfield shift. |
| C-3a | ~125.0 | ~125.5 | Minor change. |
| C-4 | ~128.0 | ~128.5 | Minor change. |
| C-5 | ~123.0 | ~123.5 | Minor change. |
| C-6 | ~105.0 | ~105.5 | Minor change. |
| C-7 | ~120.0 | ~120.5 | Minor change. |
| C-7a | ~136.0 | ~136.5 | Minor change. |
| Cyano (-CN) | ~119.0 | ~118.5 | Minor change. |
| Phenyl Carbons | - | ~128.0-135.0 | Appearance of signals for the phenyl ring. |
Table 3: Comparative Mass Spectrometry Data (ESI-MS)
| Ion | This compound (Expected m/z) | 1-Boc-6-cyano-2-phenylindole (Expected m/z) | Key Differences |
| [M+H]⁺ | 243.12 | 319.15 | Increase in mass corresponding to the phenyl group. |
| [M-Boc+H]⁺ | 143.06 | 219.09 | Loss of the Boc group (100 Da) is a characteristic fragment. |
| [M-tBu+H]⁺ | 187.08 | 263.11 | Loss of the tert-butyl group (56 Da) is another common fragmentation. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for validating research findings. The following sections provide methodologies for the synthesis and structural characterization of this compound derivatives.
Synthesis of this compound
A common route to this compound involves a two-step process starting from 6-cyanoindole.
Step 1: Synthesis of 6-Cyanoindole
The synthesis of 6-cyanoindole can be achieved through various methods, with the Fischer indole synthesis being a classic approach.
-
Reaction: 4-Cyanophenylhydrazine hydrochloride is reacted with a suitable ketone or aldehyde, such as pyruvic acid, in the presence of an acid catalyst (e.g., sulfuric acid or polyphosphoric acid).
-
Procedure:
-
A mixture of 4-cyanophenylhydrazine hydrochloride and the carbonyl compound is heated in the presence of the acid catalyst.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., sodium hydroxide solution).
-
The crude product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated under reduced pressure.
-
The crude 6-cyanoindole is purified by column chromatography or recrystallization.
-
Step 2: N-Boc Protection of 6-Cyanoindole
-
Reaction: 6-Cyanoindole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
-
Procedure:
-
To a solution of 6-cyanoindole in a suitable solvent (e.g., dichloromethane or tetrahydrofuran), a base such as 4-dimethylaminopyridine (DMAP) is added.
-
The mixture is cooled in an ice bath, and Boc₂O is added portion-wise.
-
The reaction is stirred at room temperature until completion (monitored by TLC).
-
The solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield this compound.
-
Structural Validation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to an NMR tube. The spectrum is acquired on a 400 MHz or higher spectrometer. Chemical shifts are reported in ppm relative to tetramethylsilane (TMS).
-
¹³C NMR: A more concentrated sample (20-30 mg) is used. The spectrum is typically acquired with proton decoupling to simplify the signals.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI): A dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) is infused into the ESI source of a mass spectrometer. Data is acquired in positive ion mode to observe protonated molecules ([M+H]⁺) and characteristic fragments.
X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system.
-
Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data is collected at a low temperature (e.g., 100 K).
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined to obtain precise atomic coordinates and molecular geometry.
Visualizing Experimental and Logical Workflows
Clear visualization of experimental procedures and underlying biological pathways is crucial for effective communication in scientific research.
Derivatives of 6-cyanoindole have shown potential as ligands for the Dopamine D4 receptor, a G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. Understanding the signaling pathway of this receptor is crucial for drug development.
A Comparative Guide to the Reactivity of 1-Boc-6-cyanoindole and Other Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Boc-6-cyanoindole with other substituted indoles. The presence of both a Boc protecting group at the N1 position and a strong electron-withdrawing cyano group at the C6 position significantly influences the indole's reactivity profile. This document summarizes experimental data and provides detailed methodologies for key reactions to assist in synthetic planning and the development of novel indole-based compounds.
The Influence of Substituents on Indole Reactivity: A Synopsis
The indole nucleus is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C3 position. However, the nature and position of substituents on the indole ring can dramatically alter this inherent reactivity.
-
Electron-Donating Groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃) groups, increase the electron density of the indole ring, enhancing its nucleophilicity and thus increasing its reactivity towards electrophiles.
-
Electron-Withdrawing Groups (EWGs) , such as cyano (-CN) or nitro (-NO₂), decrease the electron density of the ring system. This deactivation makes the indole less reactive towards electrophiles.[1]
-
N1-Protecting Groups , like the tert-butyloxycarbonyl (Boc) group, prevent reactions at the indole nitrogen and can influence the regioselectivity and reactivity of other positions.
The subject of this guide, This compound , possesses both an N1-protecting group and a strong EWG on the benzene portion of the indole ring. The cyano group at C6 primarily deactivates the benzene ring towards electrophilic substitution but also exerts a deactivating effect on the pyrrole ring through inductive and resonance effects. The Boc group at N1 sterically hinders the nitrogen and prevents its participation in reactions.
Comparative Reactivity in Key Synthetic Transformations
To illustrate the reactivity differences, this guide will compare the performance of this compound with unsubstituted indole and an indole bearing an electron-donating group (e.g., 5-methoxyindole) in three common and synthetically important reactions:
-
Electrophilic Aromatic Substitution: Vilsmeier-Haack Formylation
-
Electrophilic Aromatic Substitution: Friedel-Crafts Acylation
-
Metal-Catalyzed Cross-Coupling: Suzuki-Miyaura Coupling
The following diagram illustrates the logical relationship between the electronic nature of the substituent and the expected reactivity in electrophilic aromatic substitution.
Caption: Substituent effects on indole reactivity in electrophilic aromatic substitution.
Data Presentation: A Comparative Summary
The following tables summarize the expected and reported yields for the Vilsmeier-Haack formylation, Friedel-Crafts acylation, and Suzuki-Miyaura coupling reactions for different indole substrates.
Table 1: Vilsmeier-Haack Formylation
| Indole Derivative | Product | Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | Indole-3-carboxaldehyde | POCl₃, DMF | 0 to 85 | 6 | 96 | [2] |
| 5-Methoxyindole | 5-Methoxyindole-3-carboxaldehyde | POCl₃, DMF | rt | 2 | 85-90 | - |
| This compound | This compound-3-carboxaldehyde | POCl₃, DMF | 0 to 90 | 4 | Lower yields expected* | - |
Table 2: Friedel-Crafts Acylation with Acetic Anhydride
| Indole Derivative | Product | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | 3-Acetylindole | In(OTf)₃ | 60 | 0.5 | 95 | - |
| 5-Methoxyindole | 3-Acetyl-5-methoxyindole | In(OTf)₃ | 60 | 0.5 | 92 | - |
| This compound | 3-Acetyl-1-Boc-6-cyanoindole | AlCl₃ | rt | 2 | Lower yields expected* | - |
Table 3: Suzuki-Miyaura Coupling of 3-Bromoindoles with Phenylboronic Acid
| Indole Derivative | Product | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Bromo-1-Boc-indole | 3-Phenyl-1-Boc-indole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | ~85 | - |
| 3-Bromo-1-Boc-5-methoxyindole | 5-Methoxy-3-phenyl-1-Boc-indole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | 100 | >90 | - |
| 3-Bromo-1-Boc-6-cyanoindole | 1-Boc-6-cyano-3-phenylindole | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | Potentially higher* | [3] |
*In Suzuki-Miyaura coupling, the electron-withdrawing cyano group on the aryl halide can accelerate the rate-determining oxidative addition step, potentially leading to higher reactivity compared to indoles with electron-donating groups, assuming other factors are equal.[4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are based on established literature procedures and may require optimization for specific substrates.
Protocol 1: Vilsmeier-Haack Formylation of Indole
This protocol describes the formylation of unsubstituted indole to yield indole-3-carboxaldehyde.
Caption: General workflow for the Vilsmeier-Haack reaction.
Materials:
Procedure:
-
In a flask cooled in an ice bath, slowly add phosphorus oxychloride (1.1 equivalents) to N,N-dimethylformamide (3 equivalents).
-
Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of indole (1 equivalent) in DMF to the Vilsmeier reagent at 0°C.
-
Allow the reaction mixture to warm to room temperature and then heat to 85°C for 6 hours.
-
Cool the reaction mixture and pour it onto crushed ice.
-
Neutralize the solution with a saturated aqueous solution of sodium acetate.
-
The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration, washed with water, and dried.
Protocol 2: Friedel-Crafts Acylation of Indole with Acetic Anhydride
This protocol describes the acylation of indole at the C3 position using acetic anhydride.
Materials:
-
Indole
-
Acetic anhydride
-
Indium(III) trifluoromethanesulfonate (In(OTf)₃) or Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a solution of indole (1 equivalent) in dichloromethane, add the Lewis acid catalyst (e.g., In(OTf)₃, 0.1 equivalents).
-
Add acetic anhydride (1.2 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at 60°C for 30 minutes or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-acetylindole.
Protocol 3: Suzuki-Miyaura Coupling of 3-Bromo-1-Boc-indole with Phenylboronic Acid
This protocol outlines the palladium-catalyzed cross-coupling of a bromoindole derivative with an arylboronic acid.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17 [article.sapub.org]
- 5. ijpcbs.com [ijpcbs.com]
- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]
Benchmarking the Efficiency of Suzuki Coupling with "1-Boc-6-cyanoindole": A Comparative Guide
For researchers and professionals in drug development, the functionalization of indole scaffolds is a cornerstone of synthesizing novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating carbon-carbon bonds, and its efficiency with various indole derivatives is of paramount importance. This guide provides a comparative benchmark for the Suzuki coupling of halo-substituted "1-Boc-6-cyanoindole" against other indole alternatives, supported by experimental data from related systems.
The presence of an electron-withdrawing cyano group at the 6-position of the indole ring is expected to influence the reactivity of the halo-indole substrate in Suzuki couplings. Generally, electron-withdrawing substituents can make the aryl halide more susceptible to oxidative addition, a key step in the catalytic cycle, potentially leading to higher reactivity. The Boc (tert-butoxycarbonyl) protecting group on the indole nitrogen is crucial for preventing side reactions, such as debromination, and improving reaction yields.[1]
While specific experimental data for the Suzuki coupling of a halo-substituted this compound is not extensively reported in the surveyed literature, we can infer its potential efficiency by comparing it with other indole derivatives under various reaction conditions.
Comparative Analysis of Suzuki Coupling Efficiency
The following tables summarize quantitative data for the Suzuki-Miyaura coupling of various bromo- and chloro-indole derivatives with arylboronic acids. This data serves as a benchmark to estimate the performance of 1-Boc-6-cyano-halo-indoles.
Table 1: Suzuki-Miyaura Coupling of Various Halo-Indole Derivatives with Phenylboronic Acid
| Indole Substrate | Halogen Position | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloroindole | 6 | P1 Precatalyst (1-1.5) | - | K₃PO₄ | Dioxane/H₂O (4:1) | 60 | 5-8 | 97 | [2][3] |
| 5-Bromo-1-ethyl-1H-indazole | 5 | Pd(dppf)Cl₂ | - | K₂CO₃ | DME/H₂O | 80 | 2 | High | [4] |
| 3-Chloroindazole | 3 | P2 Precatalyst (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 80 | [2] |
| 2-Bromo-1H-indole-6-carbonitrile** | 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | N/A | [5] |
*Indazole is a bioisostere of indole. **A general protocol is provided, but specific yield is not reported in the source material. This highlights the data gap for cyano-substituted indoles.
Table 2: Comparison of Catalysts and Conditions for Suzuki Coupling of Bromo-Heterocycles
| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield (%) | Reference |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | High | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PCy₃)₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | Modest | [4] |
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | Low | [4] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the comparison.
General Experimental Protocol for Suzuki-Miyaura Coupling of a Halo-Indole Derivative [5]
-
Reaction Setup : To an oven-dried Schlenk tube, add the halo-indole (e.g., 2-Bromo-1H-indole-6-carbonitrile, 1.0 mmol, 1.0 equiv), the arylboronic acid (e.g., Phenylboronic acid, 1.5 mmol, 1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Inert Atmosphere : Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Reagent Addition : Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv). Then, add the anhydrous, degassed solvent system (e.g., 1,4-Dioxane, 5 mL, and water, 0.5 mL).
-
Reaction : Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up : After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Purification : Filter the mixture through a pad of Celite®, washing the pad with ethyl acetate. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate. Concentrate the solution in vacuo and purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Catalytic Cycle
To better understand the experimental process and the underlying mechanism, the following diagrams are provided.
Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Personal protective equipment for handling 1-Boc-6-cyanoindole
Essential Safety and Handling Guide for 1-Boc-6-cyanoindole
This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is vital for ensuring laboratory safety and maintaining experimental integrity.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is necessary to prevent skin and eye irritation, as well as potential respiratory tract irritation from dust inhalation.[1] The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Transferring Solid | Tightly fitting safety goggles with side-shields.[1] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat.[2] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator (e.g., N95 dust mask) is recommended.[2] |
| In Solution/Reaction | Chemical splash goggles. A face shield may be required for larger volumes or splash hazards.[3] | Chemical-resistant gloves (e.g., nitrile).[2] | Laboratory coat. A chemical-resistant apron is recommended for larger volumes.[3] | Work should be conducted in a chemical fume hood.[2] |
| Waste Disposal | Chemical splash goggles. | Heavy chemical-resistant gloves. | Laboratory coat and a chemical-resistant apron. | Work should be conducted in a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy chemical-resistant gloves. | Chemical-resistant coveralls or suit. | A full-face respirator with appropriate cartridges should be used for significant spills.[1] |
Operational Plan: Step-by-Step Handling Procedures
Accurate and safe handling of solid this compound is paramount. The following protocol outlines the procedure for weighing and transferring the compound.
Experimental Protocol: Weighing and Transferring this compound
-
Preparation :
-
Ensure all necessary PPE is worn correctly.
-
Designate a specific area for handling the compound, preferably within a chemical fume hood or a well-ventilated area, to minimize inhalation of any dust particles.[2]
-
Use a tared weighing boat or creased, glossy weighing paper to avoid spillage and contamination of the balance.[3]
-
-
Weighing :
-
Place the empty weighing vessel on the analytical balance and tare it.
-
Carefully dispense the solid from the reagent bottle onto the weighing vessel using a clean spatula.[4] Avoid dispensing the solid directly over the balance pan to prevent contamination.[5]
-
Record the exact weight of the compound. It is advisable to weigh an amount close to the target, rather than trying to hit an exact figure, and record the precise measurement for calculations.[3]
-
-
Transfer :
-
To transfer the weighed solid into a reaction vessel with a narrow opening, use a powder funnel.[4]
-
Alternatively, carefully nudge the solid from the creased weighing paper into the vessel.[4]
-
If the solid is a limiting reagent, rinse any residue from the weighing boat with a small amount of the reaction solvent to ensure a complete transfer, provided the solvent is compatible with the weighing boat material.[4]
-
Disposal Plan: Safe Decontamination and Waste Management
Proper disposal of this compound and its contaminated materials is critical to prevent environmental contamination and ensure laboratory safety. The recommended method for disposal is through a licensed chemical waste disposal company.[2]
Waste Collection and Segregation
-
Solid Waste : All solid waste, including residual this compound, contaminated weighing paper, gloves, and spatulas, should be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[2]
-
Liquid Waste : Solutions of this compound should be collected in a sealed, appropriately labeled container that is compatible with the solvent used.[2]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other institutional tracking information.[2]
-
Segregation : Do not mix this waste with other waste streams unless explicitly permitted by your institution's waste management guidelines.[2]
Experimental Protocol: Chemical Deprotection for Disposal
To potentially reduce the hazard of the waste, the Boc protecting group can be cleaved under mild acidic conditions. This procedure should be performed in a chemical fume hood.
Materials:
-
Waste containing this compound
-
Methanol
-
Oxalyl chloride
-
Sodium bicarbonate solution (saturated)
-
Appropriate waste containers
Procedure:
-
Carefully dissolve the waste material containing this compound in methanol.
-
Slowly add oxalyl chloride to the solution at room temperature. A typical ratio would be 1-3 equivalents of oxalyl chloride per equivalent of the Boc-protected compound.[6]
-
Stir the reaction mixture for 1-4 hours. The progress of the deprotection can be monitored by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, carefully neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.
-
The resulting mixture should be collected in a properly labeled hazardous waste container for disposal through a licensed professional waste disposal service.
Emergency Procedures
Spills
-
Evacuate : Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Protect : Don the appropriate PPE, including respiratory protection, before re-entering the area.
-
Contain : For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).
-
Collect : Carefully sweep up the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. All cleaning materials should be disposed of as hazardous waste.
Personal Exposure
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact : Remove contaminated clothing and wash the affected area thoroughly with soap and water. Seek medical attention if irritation persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Safe Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
